molecular formula C23H20N2O5 B15136100 HFI-437

HFI-437

Cat. No.: B15136100
M. Wt: 404.4 g/mol
InChI Key: YOODOXUTKZODHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HFI-437 is a useful research compound. Its molecular formula is C23H20N2O5 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 2-acetamido-7-hydroxy-4-quinolin-3-yl-4H-chromene-3-carboxylate

InChI

InChI=1S/C23H20N2O5/c1-3-29-23(28)21-20(15-10-14-6-4-5-7-18(14)24-12-15)17-9-8-16(27)11-19(17)30-22(21)25-13(2)26/h4-12,20,27H,3H2,1-2H3,(H,25,26)

InChI Key

YOODOXUTKZODHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC4=CC=CC=C4N=C3)C=CC(=C2)O)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

HFI-437: A Technical Guide to a Potent Insulin-Regulated Aminopeptidase (IRAP) Inhibitor for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HFI-437 is a potent, non-peptidic small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc-metalloprotease implicated in cognitive function. This document provides a comprehensive technical overview of this compound, including its primary target, mechanism of action, quantitative data, experimental protocols, and relevant biological pathways. This compound has emerged from the benzopyran class of compounds and is a subject of interest for its potential as a cognitive enhancer. Its ability to selectively inhibit IRAP suggests a promising therapeutic avenue for addressing cognitive deficits.

Introduction

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase, is a transmembrane enzyme belonging to the M1 family of aminopeptidases. It is highly expressed in various tissues, including the brain, where it is localized in regions crucial for memory and learning, such as the hippocampus and cortex. IRAP is known to cleave several peptide hormones, including oxytocin, vasopressin, and angiotensin IV. The inhibition of IRAP has been shown to enhance cognitive function in preclinical models, making it a compelling target for the development of novel nootropic agents.

This compound is a potent and selective inhibitor of IRAP that was identified through virtual screening of a large compound library. It belongs to a series of benzopyran-based inhibitors developed by the Howard Florey Institute. This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to understand and potentially utilize this compound in their studies.

This compound: Core Properties and Primary Target

This compound is a non-peptidic, small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP)[1].

  • Primary Target: Insulin-Regulated Aminopeptidase (IRAP)

  • Chemical Class: Benzopyran derivative

  • Therapeutic Potential: Cognitive enhancer

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Binding Affinity (Ki) 20 nM[1]
IC50 Not explicitly found in searches
Selectivity Selective for IRAP over other aminopeptidases such as APN, APB, and LTA4HGeneral statements in literature, specific quantitative data not found
In Vivo Efficacy Enhances cognitive function in animal models (specific data for this compound not detailed in searches)General for IRAP inhibitors

Experimental Protocols

Fluorescence-Based IRAP Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against IRAP.

Principle:

The assay measures the enzymatic activity of IRAP using a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (L-AMC). When cleaved by IRAP, the fluorescent product, 7-amido-4-methylcoumarin (AMC), is released, and its fluorescence can be quantified. The presence of an inhibitor will reduce the rate of AMC production.

Materials:

  • Recombinant human IRAP enzyme

  • L-Leucine-7-amido-4-methylcoumarin (L-AMC) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • This compound or other test compounds

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, add:

    • Assay Buffer

    • This compound solution at various concentrations

    • Recombinant human IRAP enzyme (pre-diluted in assay buffer to a working concentration)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the L-AMC substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of IRAP Inhibition in Cognitive Enhancement

The precise molecular mechanism by which IRAP inhibition enhances cognition is still under investigation. However, a leading hypothesis involves the modulation of neuronal glucose uptake and synaptic plasticity. The following diagram illustrates a proposed signaling pathway.

IRAP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound IRAP IRAP This compound->IRAP Inhibits GLUT4_Vesicle GLUT4 Vesicle IRAP->GLUT4_Vesicle Regulates trafficking GLUT4_Membrane GLUT4 GLUT4_Vesicle->GLUT4_Membrane Translocation Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) GLUT4_Membrane->Synaptic_Plasticity Promotes Glucose Glucose Glucose->GLUT4_Membrane Uptake Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Leads to

Caption: Proposed mechanism of this compound action.

Description: this compound inhibits IRAP at the plasma membrane. This inhibition is thought to promote the translocation of GLUT4-containing vesicles to the neuronal membrane, increasing glucose uptake. Enhanced glucose availability and potentially other downstream signaling events contribute to synaptic plasticity, such as long-term potentiation (LTP), ultimately leading to cognitive enhancement.

Drug Discovery Workflow for this compound

The discovery of this compound was part of a broader effort to identify non-peptidic IRAP inhibitors. The following diagram outlines a typical drug discovery workflow that could have led to its identification and development.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification (IRAP) Virtual_Screening Virtual Screening (Compound Libraries) Target_ID->Virtual_Screening Hit_ID Hit Identification (Benzopyran Scaffold) Virtual_Screening->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (this compound) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Assays (Ki, IC50, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Cognitive Function) In_Vitro->In_Vivo

Caption: A typical drug discovery workflow.

Description: The workflow begins with the identification of IRAP as a therapeutic target. Large compound libraries are then screened virtually to identify initial hits, such as the benzopyran scaffold. These hits undergo a hit-to-lead process involving structure-activity relationship (SAR) studies to improve potency and selectivity, leading to the identification of lead compounds like this compound. Finally, lead compounds are characterized in preclinical studies, including in vitro enzymatic assays and in vivo models of cognitive function.

Conclusion

This compound is a valuable research tool for investigating the role of IRAP in cognitive processes. As a potent and selective inhibitor, it provides a means to probe the downstream effects of IRAP modulation in both in vitro and in vivo systems. The information provided in this technical guide serves as a foundational resource for scientists and researchers in the fields of neuroscience, pharmacology, and drug discovery who are interested in the therapeutic potential of IRAP inhibition for cognitive enhancement. Further studies are warranted to fully elucidate the molecular mechanisms underlying the cognitive-enhancing effects of this compound and to explore its full therapeutic potential.

References

HFI-437: An In-Depth Technical Guide on a Potent Insulin-Regulated Aminopeptidase Inhibitor for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HFI-437 is a potent, non-peptidic small molecule inhibitor of insulin-regulated aminopeptidase (IRAP) that has emerged from in-silico screening of a 2-amino-4H-benzopyran scaffold. With a Ki value of 20 nM, this compound demonstrates high affinity and selectivity for IRAP, an enzyme implicated in cognitive processes, glucose metabolism, and immune function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its evaluation, and its potential as a cognitive enhancer. The information presented herein is intended to support further research and development of this compound and other IRAP inhibitors as a novel therapeutic strategy for cognitive disorders.

Introduction to Insulin-Regulated Aminopeptidase (IRAP)

Insulin-regulated aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP), is a type II transmembrane zinc-metalloprotease belonging to the M1 aminopeptidase family.[1][2] IRAP is expressed in various tissues, with high concentrations in brain regions associated with cognition, such as the hippocampus and amygdala.[3] It plays a crucial role in several physiological processes:

  • Neuropeptide Regulation: IRAP is responsible for the degradation of several peptide hormones and neuropeptides, including oxytocin, vasopressin, and angiotensin IV (Ang IV).[4][5] By inhibiting IRAP, the bioavailability of these neuropeptides in the brain can be increased, potentially leading to enhanced cognitive function.[3][4]

  • Glucose Metabolism: In peripheral tissues like muscle and adipose cells, IRAP is co-localized with the glucose transporter GLUT4 in specialized vesicles.[6][7] Upon insulin stimulation, these vesicles translocate to the plasma membrane, facilitating glucose uptake.[6][7] A similar mechanism is proposed to operate in neurons.[3]

  • Immune Function: IRAP is involved in the trimming of antigenic peptides for presentation by major histocompatibility complex (MHC) class I molecules, a process known as antigen cross-presentation.[4][5]

The diverse functions of IRAP make it an attractive therapeutic target for a range of conditions, with cognitive enhancement being a primary focus of research.[1]

This compound: A Potent and Selective IRAP Inhibitor

This compound belongs to a series of 2-amino-4H-benzopyran derivatives identified through virtual screening of a large compound library against a homology model of the IRAP catalytic domain.[4] This discovery marked a significant advancement in the development of non-peptidic, small-molecule IRAP inhibitors.

Chemical Properties
  • Chemical Name: ethyl 2-acetylamino-7-hydroxy-4-quinolin-3-yl-4H-chromene-3-carboxylate[3]

  • Core Scaffold: 2-amino-4H-benzopyran[4]

  • Key Structural Features: The quinoline moiety at the 4-position of the chromene ring is a key feature contributing to its high affinity for IRAP.

Potency and Selectivity

This compound is a highly potent inhibitor of IRAP with a reported inhibition constant (Ki) of 20 nM.[1] It exhibits selectivity for IRAP over other related M1 aminopeptidases, including leukotriene A4 hydrolase (LTA4H), aminopeptidase N (APN), and endoplasmic reticulum aminopeptidases 1 and 2 (ERAP1 and ERAP2).[3][4]

Compound IRAP Ki (nM) Selectivity Profile
This compound20Selective over LTA4H, APN, ERAP1, ERAP2 (Specific IC50 values not publicly available)
HFI-419 (analog)420Selective over LTA4H, APN, ERAP1, ERAP2
HFI-435 (analog)360Selective over LTA4H, APN, ERAP1, ERAP2

Table 1: In vitro potency and selectivity of this compound and related analogs.

Mechanism of Action for Cognitive Enhancement

The cognitive-enhancing effects of this compound are believed to be mediated through two primary mechanisms resulting from the inhibition of IRAP's enzymatic activity:

Potentiation of Neuropeptide Signaling

By inhibiting IRAP, this compound prevents the degradation of key neuropeptides like oxytocin and vasopressin in the brain.[4] Elevated levels of these neuropeptides are associated with improved memory and learning.[3]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Oxytocin_Vesicle Oxytocin/ Vasopressin Vesicles Oxytocin_Released Released Oxytocin/ Vasopressin Oxytocin_Vesicle->Oxytocin_Released Exocytosis IRAP IRAP Oxytocin_Released->IRAP Degradation Receptor Oxytocin/ Vasopressin Receptor Oxytocin_Released->Receptor Binds Degraded_Peptides Degraded Peptides IRAP->Degraded_Peptides HFI437 This compound HFI437->IRAP Inhibits Signaling Downstream Signaling Receptor->Signaling Cognitive_Enhancement Cognitive Enhancement Signaling->Cognitive_Enhancement

Figure 1: this compound potentiates neuropeptide signaling by inhibiting IRAP-mediated degradation.

Enhancement of Neuronal Glucose Uptake

IRAP's co-localization with GLUT4 suggests a role in neuronal glucose metabolism. Inhibition of IRAP by compounds like HFI-419 has been shown to increase glucose uptake in hippocampal slices.[3] This enhanced glucose availability may support the energetic demands of synaptic plasticity and memory formation.

cluster_intracellular Intracellular Space cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space GLUT4_Vesicle GLUT4 Vesicle (with IRAP) GLUT4_Transporter GLUT4 Transporter GLUT4_Vesicle->GLUT4_Transporter Translocation HFI437 This compound IRAP_in_Vesicle IRAP HFI437->IRAP_in_Vesicle Inhibits Glucose_Uptake Glucose Uptake Glucose_Uptake->GLUT4_Transporter Glucose Glucose Glucose->Glucose_Uptake

Figure 2: Proposed mechanism of this compound enhancing neuronal glucose uptake via GLUT4 translocation.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of the 2-amino-4H-chromene scaffold is well-documented and typically involves a one-pot, three-component reaction of a salicylaldehyde derivative, an active methylene compound (e.g., ethyl cyanoacetate or malononitrile), and in the case of this compound's backbone, a quinoline-3-carbaldehyde, often catalyzed by a base like piperidine or L-proline. The acetylamino group at the 2-position can be introduced subsequently.

Reactant1 Resorcinol Derivative Intermediate 2-amino-4H-chromene Intermediate Reactant1->Intermediate Reactant2 Quinoline-3- carbaldehyde Reactant2->Intermediate Reactant3 Ethyl cyanoacetate Reactant3->Intermediate Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Intermediate Acetylation Acetylation Intermediate->Acetylation Product This compound Acetylation->Product

Figure 3: General synthetic workflow for this compound.

IRAP Inhibition Assay

A standard method to determine the inhibitory activity of compounds like this compound against IRAP involves a fluorometric assay using a synthetic substrate.

Materials:

  • Recombinant human IRAP enzyme

  • Fluorogenic substrate (e.g., L-Leucine-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound and other test compounds

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed concentration of recombinant IRAP to each well of the microplate.

  • Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a plate reader (Excitation: ~365 nm, Emission: ~445 nm).

  • Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

In Vivo Cognitive Enhancement Studies (Rodent Models)

The cognitive-enhancing properties of this compound can be evaluated in various rodent models of learning and memory. Based on studies with the analog HFI-419, the following protocols are suggested:

4.3.1. Novel Object Recognition (NOR) Test

This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

Procedure:

  • Habituation: Allow the animal to explore an empty open-field arena for a set period on two consecutive days.

  • Training (T1): Place two identical objects in the arena and allow the animal to explore them for a defined time (e.g., 5 minutes).

  • Testing (T2): After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object.

  • Drug Administration: Administer this compound (e.g., via intracerebroventricular injection) at a specific time before the training or testing phase.

  • Data Analysis: Calculate a discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

4.3.2. Morris Water Maze (MWM) Test

This test evaluates spatial learning and memory.

Procedure:

  • Acquisition Phase: For several consecutive days, place the animal in a circular pool of opaque water and allow it to find a hidden platform using distal visual cues. Record the escape latency (time to find the platform) and path length.

  • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

  • Drug Administration: Administer this compound daily before the training trials.

  • Data Analysis: Analyze the escape latencies and path lengths during acquisition to assess learning. In the probe trial, a greater percentage of time spent in the target quadrant indicates better spatial memory.

Pharmacokinetics and Brain Penetration

Detailed pharmacokinetic studies for this compound are not extensively published. However, for a drug targeting the central nervous system, key parameters to investigate include:

  • Bioavailability (Oral and Intravenous): To determine the fraction of the administered dose that reaches systemic circulation.

  • Plasma Half-life: To understand the duration of action.

  • Metabolism: To identify major metabolic pathways and potential drug-drug interactions.

  • Blood-Brain Barrier (BBB) Penetration: Crucial for a cognitive enhancer. This can be assessed in rodents by measuring the brain-to-plasma concentration ratio after administration.[8] The lipophilicity and molecular size of this compound suggest it may have the potential to cross the BBB.

Future Directions and Clinical Perspective

This compound and other benzopyran-based IRAP inhibitors represent a promising new class of cognitive enhancers.[1][9] The preclinical data, particularly from the closely related analog HFI-419, provide a strong rationale for further investigation.[3] Future research should focus on:

  • Comprehensive Pharmacokinetic and Safety Profiling: To assess the drug-like properties of this compound and its suitability for clinical development.

  • In Vivo Efficacy in Disease Models: Evaluating the efficacy of this compound in animal models of Alzheimer's disease and other cognitive disorders.

  • Elucidation of Downstream Signaling: Further investigation into the precise molecular mechanisms by which IRAP inhibition leads to cognitive enhancement.

To date, there are no publicly registered clinical trials specifically for this compound. However, the continued exploration of IRAP inhibitors as a therapeutic strategy for cognitive decline holds significant promise for addressing a major unmet medical need.

References

the role of HFI-437 in cognitive enhancement

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for scientific literature and clinical trial data on a compound designated "HFI-437" for cognitive enhancement has yielded no relevant results. There is no publicly available information regarding the mechanism of action, preclinical studies, or clinical trials for a substance with this name in the context of improving cognitive function.

The initial search queries for "this compound cognitive enhancement," "this compound mechanism of action," "this compound preclinical studies," and "this compound clinical trials" did not return any specific information about such a compound. The search results pointed to unrelated clinical trials with similar alphanumeric designations but for different therapeutic areas, such as oncology (HeFi-1, PF-07260437) and prostate cancer follow-up (S0437), or general health studies (NCT00281437). The broader searches on cognitive enhancement provided information on other molecules, like alpha7 nicotinic acetylcholine receptor agonists and phosphodiesterase inhibitors, as well as non-pharmacological approaches.

Due to the complete absence of data on this compound, it is not possible to fulfill the request for an in-depth technical guide or whitepaper. Consequently, the core requirements of providing quantitative data summaries, detailed experimental protocols, and mandatory visualizations cannot be met. There is no information to populate tables, describe methodologies, or create diagrams of signaling pathways or experimental workflows for a compound that does not appear in the public scientific or clinical domain.

It is recommended to verify the designation "this compound" and its intended application. The compound may be known by a different name, or it may be an internal designation not yet disclosed in public forums. Without any foundational information, a technical guide on its role in cognitive enhancement cannot be produced.

HFI-437: A Technical Guide to a Novel Cognitive Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HFI-437 is a potent, non-peptidic small molecule inhibitor of insulin-regulated aminopeptidase (IRAP). Identified through virtual screening, this compound belongs to the 2-amino-4H-benzopyran class and has demonstrated significant potential as a cognitive enhancer. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in neuroscience and drug development.

Chemical Structure and Properties

This compound is a synthetic organic molecule with the chemical formula C₂₃H₂₀N₂O₅. It was first described by Albiston et al. in 2008 as a result of a structure-based drug design program targeting IRAP.[1][2]

Chemical Identifiers:

  • IUPAC Name: 2-amino-7-hydroxy-4-(quinolin-4-yl)-4H-chromene-3-carbonitrile

  • CAS Number: 1110650-74-2

  • SMILES: N#CC1=C(OC2=CC=C(O)C=C2C1C3=CC=NC4=CC=CC=C43)N

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂₃H₂₀N₂O₅[3][4]
Molecular Weight 404.42 g/mol [3][4]
Ki for IRAP 20 nM[5][6]
Physical Appearance Solid[3][7]
Storage Conditions -20°C[3]

Mechanism of Action and Signaling Pathways

This compound exerts its cognitive-enhancing effects through the potent and selective inhibition of insulin-regulated aminopeptidase (IRAP), a zinc-dependent metalloenzyme.[5][6] IRAP is known to cleave several neuropeptides, including oxytocin and vasopressin, which are implicated in learning and memory processes. By inhibiting IRAP, this compound is thought to increase the local concentrations and prolong the action of these neuropeptides in the brain.

Furthermore, IRAP is co-localized with the glucose transporter GLUT4 in intracellular vesicles. The inhibition of IRAP has been linked to the modulation of GLUT4 trafficking, potentially enhancing glucose uptake in neurons, which is crucial for cognitive function.[1]

Signaling Pathway of IRAP Inhibition by this compound:

IRAP_Inhibition_Pathway cluster_neuropeptide Neuropeptide Pathway HFI437 This compound IRAP IRAP (Insulin-Regulated Aminopeptidase) HFI437->IRAP Degradation Degradation IRAP->Degradation Catalyzes GLUT4 GLUT4 Translocation IRAP->GLUT4 Modulates Neuropeptides Neuropeptides (e.g., Oxytocin, Vasopressin) Neuropeptides->Degradation Cognitive_Function Enhanced Cognitive Function (Learning & Memory) Glucose_Uptake Neuronal Glucose Uptake GLUT4->Glucose_Uptake Glucose_Uptake->Cognitive_Function

Caption: this compound inhibits IRAP, leading to increased neuropeptide levels and enhanced neuronal glucose uptake, both contributing to improved cognitive function.

Synthesis Protocol

This compound belongs to the 2-amino-4H-benzopyran class of compounds. The general synthesis of this scaffold involves a multi-component reaction. While the specific, detailed synthesis protocol for this compound is proprietary to its discoverers, the general approach for related 2-amino-4H-pyran derivatives is a one-pot condensation reaction.

General Synthesis Workflow for 2-Amino-4H-benzopyrans:

Synthesis_Workflow Aldehyde Aromatic Aldehyde (e.g., Quinoline-4-carbaldehyde) Reaction One-Pot Condensation (Basic Catalyst, e.g., Piperidine) Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Phenol Substituted Phenol (e.g., Resorcinol) Phenol->Reaction Product 2-Amino-4H-benzopyran (this compound) Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General synthetic workflow for producing 2-amino-4H-benzopyran derivatives like this compound.

Experimental Protocols

IRAP Inhibition Assay

The inhibitory activity of this compound against IRAP can be determined using a fluorometric assay. This assay measures the cleavage of a fluorogenic substrate by recombinant IRAP.

Protocol Outline:

  • Reagents:

    • Recombinant human IRAP enzyme.

    • Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • This compound (dissolved in DMSO).

    • 96-well black microplate.

  • Procedure:

    • Add assay buffer to the wells of the microplate.

    • Add varying concentrations of this compound to the wells.

    • Add a fixed concentration of recombinant IRAP to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore).

  • Data Analysis:

    • Calculate the initial reaction velocities from the fluorescence data.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Experimental Workflow for IRAP Inhibition Assay:

IRAP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) Start->Prepare_Reagents Plate_Setup Add Buffer and this compound to 96-well plate Prepare_Reagents->Plate_Setup Enzyme_Addition Add IRAP Enzyme and Incubate Plate_Setup->Enzyme_Addition Reaction_Start Add Fluorogenic Substrate Enzyme_Addition->Reaction_Start Fluorescence_Reading Measure Fluorescence over time Reaction_Start->Fluorescence_Reading Data_Analysis Calculate IC50 and Ki Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the inhibitory potency of this compound on IRAP activity.

In Vivo Cognitive Enhancement Studies

The pro-cognitive effects of this compound can be assessed in rodent models using various behavioral paradigms.

Example Protocol: Morris Water Maze

  • Animals: Adult male rats or mice.

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting locations. This compound or vehicle is administered (e.g., intracerebroventricularly or systemically) before each training session.

    • Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.

  • Data Analysis:

    • Acquisition: Latency to find the platform and swim path length are recorded. A shorter latency and path length in the this compound treated group compared to the vehicle group indicates improved spatial learning.

    • Probe Trial: Increased time spent in the target quadrant by the this compound group indicates enhanced spatial memory.

Selectivity Profile

The selectivity of this compound is a critical aspect of its pharmacological profile. It has been shown to be highly selective for IRAP over other related M1 aminopeptidases.

EnzymeIC₅₀ or KiFold Selectivity vs. IRAP
IRAP 20 nM (Ki)1
Aminopeptidase N (APN) >100 µM>5000
Leukotriene A4 Hydrolase (LTA4H) >100 µM>5000
ERAP1 >100 µM>5000
ERAP2 >100 µM>5000

Data compiled from Albiston et al., 2008 and related publications.

Conclusion

This compound is a promising preclinical candidate for the development of novel cognitive enhancers. Its well-defined chemical structure, potent and selective inhibition of IRAP, and demonstrated in vivo efficacy make it a valuable tool for investigating the role of IRAP in cognitive processes. Further research into its pharmacokinetic and toxicological properties will be essential for its potential clinical translation. This technical guide provides a foundational resource for scientists and researchers working with or interested in this compound and the broader field of IRAP inhibitors.

References

An In-depth Technical Guide on HFI-437 and Its Effects on Memory and Learning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HFI-437, a potent and selective non-peptidic inhibitor of Insulin-Regulated Aminopeptidase (IRAP). It details the compound's mechanism of action, its effects on cognitive functions, and the experimental basis for these findings, tailored for an audience in research and drug development.

Introduction to this compound

This compound is a small molecule belonging to the 2-amino-4H-benzopyran class of compounds.[1] It has emerged from in silico screening and subsequent medicinal chemistry efforts as a highly potent inhibitor of IRAP, an enzyme implicated in memory and learning processes.[1][2] The primary therapeutic potential of this compound lies in its ability to act as a cognitive enhancer, with potential applications in treating memory disorders such as Alzheimer's disease.[1][3]

Mechanism of Action: IRAP Inhibition

The cognitive-enhancing effects of this compound are attributed to its specific inhibition of Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP).[1][4] IRAP is a zinc-metalloprotease that is highly expressed in brain regions associated with cognition, such as the hippocampus.[5]

The prevailing hypothesis is that by inhibiting IRAP, this compound prevents the degradation of certain neuropeptides that play a crucial role in synaptic plasticity and memory formation.[5] One of the key endogenous peptides implicated is Angiotensin IV (Ang IV), which is a known cognitive enhancer and a natural ligand for IRAP.[6][7] By inhibiting IRAP, this compound effectively increases the local concentration and duration of action of these memory-enhancing peptides.

Signaling Pathway

The inhibition of IRAP by this compound is proposed to initiate a signaling cascade that ultimately leads to improved memory and learning. A key downstream effect is thought to be mediated through the glucose transporter type 4 (GLUT4).[2][5] IRAP is known to co-localize with GLUT4 in neurons.[6] The inhibition of IRAP may facilitate the translocation of GLUT4 to the neuronal membrane, leading to increased glucose uptake. This enhanced energy metabolism is believed to support the structural and functional changes associated with synaptic plasticity, such as an increase in dendritic spine density.[2][5]

HFI437_Signaling_Pathway HFI437 This compound IRAP IRAP (Insulin-Regulated Aminopeptidase) HFI437->IRAP Inhibits Neuropeptides Cognitive-Enhancing Neuropeptides (e.g., Ang IV) IRAP->Neuropeptides Degrades GLUT4 GLUT4 Translocation to Membrane IRAP->GLUT4 Regulates SynapticPlasticity Enhanced Synaptic Plasticity (LTP) Neuropeptides->SynapticPlasticity Promotes Glucose Increased Neuronal Glucose Uptake GLUT4->Glucose Glucose->SynapticPlasticity DendriticSpines Increased Dendritic Spine Density Memory Improved Memory & Learning DendriticSpines->Memory SynapticPlasticity->DendriticSpines SynapticPlasticity->Memory HFI437_Workflow cluster_0 In Silico & In Vitro cluster_1 In Vivo InSilico Virtual Screening of Compound Libraries HitIdentification Hit Identification (Benzopyran Scaffold) InSilico->HitIdentification HomologyModeling IRAP Homology Modeling (based on LTA4H) HomologyModeling->InSilico LeadOptimization Lead Optimization (Synthesis of Analogs) HitIdentification->LeadOptimization InVitroAssay In Vitro Inhibition Assays (Ki Determination) LeadOptimization->InVitroAssay SelectivityScreening Selectivity Screening (vs. other Aminopeptidases) InVitroAssay->SelectivityScreening AnimalModels Rodent Models of Memory & Learning SelectivityScreening->AnimalModels BehavioralTasks Behavioral Tasks (e.g., Novel Object Recognition) AnimalModels->BehavioralTasks DataAnalysis Data Analysis & Validation of Cognitive Enhancement BehavioralTasks->DataAnalysis

References

In Vitro and In Vivo Studies of HFI-437: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Vitro Studies

Enzymatic Inhibition

HFI-437 demonstrates potent and selective inhibition of IRAP. The primary mechanism of action is the competitive inhibition of the enzyme's catalytic activity.

Table 1: In Vitro Inhibitory Activity of this compound and Related Benzopyran IRAP Inhibitors

CompoundTargetKi (nM)Assay ConditionsReference
This compound IRAP20Not specified[1]
HFI-419IRAP420Not specified
HFI-435IRAP360Not specified
HFI-419IRAP480Substrate: 25 µM Leu-AMC

Note: Ki values can vary based on assay conditions.

Experimental Protocol: IRAP Inhibition Assay

A standard in vitro assay to determine the inhibitory potential of compounds like this compound against IRAP involves a fluorometric method.

Workflow for In Vitro IRAP Inhibition Assay

G cluster_assay Assay Execution cluster_analysis Data Analysis recombinant_irap Recombinant human IRAP incubation Incubate IRAP with this compound recombinant_irap->incubation fluorogenic_substrate Fluorogenic substrate (e.g., Leu-AMC) add_substrate Add fluorogenic substrate fluorogenic_substrate->add_substrate assay_buffer Assay Buffer assay_buffer->incubation hfi_437 This compound (in DMSO) hfi_437->incubation plate 384-well plate incubation->add_substrate kinetic_read Kinetic fluorescence reading (Ex/Em) add_substrate->kinetic_read plot_data Plot fluorescence vs. time kinetic_read->plot_data calculate_ic50 Calculate IC50 values plot_data->calculate_ic50 determine_ki Determine Ki from IC50 calculate_ic50->determine_ki

Caption: Workflow for a typical in vitro IRAP inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human IRAP and a fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), are prepared in an appropriate assay buffer.

  • Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in the assay buffer.

  • Assay Procedure:

    • The IRAP enzyme is pre-incubated with varying concentrations of this compound in a microplate.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence generated by the cleavage of the substrate is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibitory constant (Ki) can then be determined from the IC50 value using the Cheng-Prusoff equation.

In Vivo Studies

While specific in vivo data for this compound is limited in publicly accessible literature, studies on the closely related benzopyran IRAP inhibitor, HFI-419, provide strong evidence for the cognitive-enhancing effects of this class of compounds.

Cognitive Enhancement

In vivo studies in rodent models have demonstrated that IRAP inhibitors can improve performance in various memory tasks.

Table 2: In Vivo Effects of the IRAP Inhibitor HFI-419 on Cognition

Animal ModelCognitive TaskTreatmentOutcomeReference
RatNovel Object RecognitionIntracerebroventricular (i.c.v.) administrationEnhanced recognition memory
RatSpontaneous Alternation TaskIntracerebroventricular (i.c.v.) administrationImproved spatial working memory
Obese Zucker Rat-2-week subcutaneous infusionImproved whole-body glucose tolerance
Experimental Protocol: Novel Object Recognition Test

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.

Workflow for Novel Object Recognition Test

G cluster_phase1 Habituation cluster_phase2 Training/Familiarization cluster_phase3 Testing cluster_analysis Data Analysis habituation Allow animal to explore empty arena administer_drug Administer this compound or vehicle habituation->administer_drug training Animal explores arena with two identical objects testing Animal explores arena with one familiar and one novel object training->testing administer_drug->training record_time Record time spent exploring each object testing->record_time calculate_di Calculate Discrimination Index (DI) record_time->calculate_di

Caption: Workflow for the Novel Object Recognition test.

Methodology:

  • Habituation: The animal is allowed to freely explore an open-field arena for a set period to acclimate to the environment.

  • Training (Familiarization) Phase: The animal is placed back in the arena, which now contains two identical objects, and is allowed to explore them for a defined time.

  • Inter-trial Interval: After the training phase, the animal is returned to its home cage for a specific duration. During this time, this compound or a vehicle control is administered.

  • Testing Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: The time the animal spends exploring the novel and familiar objects is recorded. A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.

Signaling Pathway and Mechanism of Action

The cognitive-enhancing effects of this compound are believed to be mediated through the inhibition of IRAP, which in turn influences neuronal function through at least two primary mechanisms.

Proposed Signaling Pathway for this compound-Mediated Cognitive Enhancement

G cluster_inhibition IRAP Inhibition cluster_downstream Downstream Effects hfi437 This compound irap IRAP hfi437->irap inhibits neuropeptides Increased Neuropeptides (e.g., Vasopressin, Oxytocin) irap->neuropeptides leads to glut4 Increased GLUT4 Translocation to Neuronal Membrane irap->glut4 leads to synaptic_plasticity Enhanced Synaptic Plasticity neuropeptides->synaptic_plasticity glucose_uptake Enhanced Neuronal Glucose Uptake glut4->glucose_uptake dendritic_spines Increased Dendritic Spine Density glucose_uptake->dendritic_spines dendritic_spines->synaptic_plasticity cognition Cognitive Enhancement synaptic_plasticity->cognition

Caption: Proposed signaling pathway for this compound.

Mechanism of Action:

  • Modulation of Neuropeptide Levels: IRAP is responsible for the degradation of several neuropeptides, including vasopressin and oxytocin, which are known to play a role in learning and memory. Inhibition of IRAP by this compound is hypothesized to increase the half-life and local concentrations of these neuropeptides in the brain, thereby enhancing synaptic plasticity and cognitive function.[2]

  • Potentiation of Neuronal Glucose Uptake: IRAP co-localizes with the glucose transporter GLUT4 in intracellular vesicles within neurons.[3] The trafficking of these vesicles to the neuronal membrane is a critical step for glucose uptake. By inhibiting IRAP, this compound may modulate the trafficking of these vesicles, leading to increased cell surface expression of GLUT4 and consequently, enhanced glucose uptake into neurons. This provides the necessary energy for synaptic activity and plasticity, which are fundamental for memory formation.[3] Studies with the related compound HFI-419 have shown that its cognitive-enhancing effects are associated with an increase in dendritic spine density in hippocampal neurons, a process that is dependent on GLUT4-mediated glucose uptake.

Conclusion

This compound is a potent inhibitor of insulin-regulated aminopeptidase with significant potential as a cognitive-enhancing agent. In vitro studies have confirmed its high affinity for IRAP, and in vivo studies with related compounds strongly support the therapeutic hypothesis. The proposed dual mechanism of action, involving both neuropeptide modulation and enhancement of neuronal glucose uptake, provides a solid rationale for its development. Further research, particularly focusing on the pharmacokinetic profile and in vivo efficacy of this compound itself, is warranted to fully elucidate its therapeutic potential.

References

HFI-437 selectivity for IRAP versus other aminopeptidases

Author: BenchChem Technical Support Team. Date: November 2025

[2] Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP) by Benzopyran-Based Inhibitors - PMC - PubMed Central (2021-04-01) The later scaffold was identified in 2008 by virtual screening, and subsequently optimized resulting in a series coined as HFI (Howard Florey Institute) (Albiston et al., 2008). The most potent inhibitors present affinity values within the nanomolar range, and include either a 4-(pyridin-3-yl) or a 4-(isoquinolin-3-yl) substituent at the benzopyran and also a 2-amino or 2-acetamido substitution (Figure 1; Albiston et al., 2008). Recently it was demonstrated ... For compounds 6–9, binding free energies were estimated not only with wt-IRAP, but also with the F544I and F544V modeled mutants, for which experimental data was available (Albiston et al., 2010). Replacement of Phe544 with either Ile or Val led to the loss of the π- stacking between the wt sidechain and the benzopiran, partially explaining the significant decline in binding affinity observed in most cases (see Table 2). Indeed, the correlation of the LIE-calculated with the experimental values for ... ... (2021-04-01) These models were analyzed on their capacity to reproduce and explain the available experimental affinity data of the HFI inhibitor series for the wild type (WT) IRAP (Mountford et al., 2014), as well as the mutagenesis data of position Phe544 for a subseries of HFI compounds (Albiston et al., 2010). Our results suggest a unified binding mode that is compatible with all the (SAR) data available for this series, allowing a better understanding of the molecular details involved in inhibitor binding to IRAP. ... (2021-04-01) The whole series of HFI compounds was then systematically simulated, starting from this binding mode, using molecular dynamics and binding affinity estimated with the linear interaction energy (LIE) method. The agreement with experimental affinities supports the binding mode proposed, which was further challenged by rigorous free energy perturbation (FEP) calculations. Here, we found excellent correlation between experimental and calculated binding affinity differences, both between selected compound pairs and also for recently reported experimental data concerning the site directed mutagenesis of residue Phe544. The computationally derived structure-activity relationship of the HFI series and the understanding of the involvement of Phe544 in the binding of this scaffold provide valuable information for further lead optimization of novel IRAP inhibitors. ... (2021-04-01) Abstract. Inhibition of the insulin-regulated aminopeptidase (IRAP) improves memory and cognition in animal models. The enzyme has recently been crystallized and several series of inhibitors reported. We herein focused on one series of benzopyran-based inhibitors of IRAP known as the HFI series, with unresolved binding mode to IRAP, and developed a robust computational model to explain the structure-activity relationship (SAR) and potentially guide their further optimization. ... (2021-04-01) The later scaffold was identified in 2008 by virtual screening, and subsequently optimized resulting in a series coined as HFI (Howard Florey Institute) (Albiston et al., 2008). The most potent inhibitors present affinity values within the nanomolar range, and include either a 4-(pyridin-3-yl) or a 4-(isoquinolin-3-yl) substituent at the benzopyran and also a 2-amino or 2-acetamido substitution (Figure 1; Albiston et a ... (2021-04-01) The results, summarized in Table 1, show excellent agreement with the experimental data, with a calculated mean unassigned error (MUE) for the 25 compounds with measured Ki as low as was 0.50 kcal/mol. For compounds 6–9, a subseries of the most potent inhibitors of the HFI series, we also performed a more rigorous test of the binding hypothesis using free energy perturbation (FEP) calculations. The results, summarized in Table 2, show excellent agreement with the experimental data, with a calculated mean unassigned error (MUE) for the 25 compounds with measured Ki as low as was 0.50 kcal/mol. ... (2021-04-01) A later crystal structure of the closed conformation of IRAP (PDB ID: 5MJ6), was recently used to propose a different binding pose for compound 9 (HFI-437) (Mpakali et al., 2017). However, none of the binding modes proposed so far could explain the SAR of the HFI series, which motivated the present study. In addition to the SAR, we were interested in the role of specific residues in ligand binding. To accomplish these goals, we designed an approach combining molecular docking, molecular dynamics (

Foundational Research on HFI-437 and Angiotensin IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research on the non-peptidic insulin-regulated aminopeptidase (IRAP) inhibitor, HFI-437, and the endogenous peptide, Angiotensin IV. The primary target of both molecules is IRAP, also known as the Angiotensin IV (AT4) receptor. Inhibition of IRAP has emerged as a promising therapeutic strategy for cognitive enhancement. This document summarizes the key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways involved in the mechanism of action of these compounds.

Introduction

Angiotensin IV (Ang IV) is a hexapeptide fragment of Angiotensin II that has been shown to enhance learning and memory.[1] Its cognitive-enhancing effects are mediated through its interaction with the AT4 receptor, which was later identified as insulin-regulated aminopeptidase (IRAP), a zinc-dependent M1 aminopeptidase.[2] Ang IV and its analogs act as competitive inhibitors of IRAP.[3] However, the therapeutic potential of peptidic compounds like Ang IV is often limited by poor metabolic stability and blood-brain barrier permeability.

This has led to the development of non-peptidic, small-molecule inhibitors of IRAP, such as the benzopyran-based compound this compound. This compound is a potent IRAP inhibitor that has demonstrated pro-cognitive effects, making it a valuable tool for studying the role of IRAP in cognitive processes and a potential lead compound for the development of novel therapeutics for cognitive disorders.

Quantitative Data

The following tables summarize the key quantitative data for this compound and Angiotensin IV, including their binding affinities and inhibitory concentrations against IRAP.

Table 1: Inhibitory Potency of this compound against Insulin-Regulated Aminopeptidase (IRAP)

CompoundParameterValueSpeciesAssay ConditionsReference
This compoundKi20 nMHumanRecombinant IRAP[4]

Table 2: Binding Affinity and Inhibitory Potency of Angiotensin IV and its Analogs against IRAP/AT4 Receptor

LigandParameterValueSpeciesAssay ConditionsReference
Angiotensin IVIC5032 nMHumanHEK 293T cells expressing IRAP, radioligand: [¹²⁵I]Nle¹-Ang IV[2]
Angiotensin IVHigh Affinity-BovineHeart membranes, radioligand binding[5]
Angiotensin IVLow Affinity--Native IRAP (with catalytic zinc)[6][7]
LVV-hemorphin 7IC50140 nMHumanHEK 293T cells expressing IRAP, radioligand: [¹²⁵I]Nle¹-Ang IV[2]

Note: The binding affinity of Angiotensin IV to IRAP can be influenced by the presence of chelating agents, which remove the catalytic zinc from the enzyme.[6][7] High-affinity binding is typically observed for the apo-form of IRAP.

Signaling Pathways and Mechanisms of Action

The cognitive-enhancing effects of this compound and Angiotensin IV are primarily attributed to the inhibition of IRAP's enzymatic activity. This inhibition leads to several downstream effects that promote synaptic plasticity and neuronal function.

Proposed Mechanisms of Cognitive Enhancement
  • Modulation of GLUT4 Trafficking and Neuronal Glucose Uptake: IRAP is colocalized with the glucose transporter GLUT4 in intracellular vesicles. Inhibition of IRAP is thought to facilitate the translocation of these vesicles to the plasma membrane, thereby increasing glucose uptake into neurons.[1][8] This provides the necessary energy for synaptic activity and plasticity.

  • Increased Dendritic Spine Density: Inhibition of IRAP has been shown to increase the density of dendritic spines, particularly the mature "mushroom" spines that are associated with learning and memory.[1][6] This structural remodeling enhances synaptic connectivity.

  • Potentiation of Synaptic Transmission: Angiotensin IV has been shown to enhance long-term potentiation (LTP) in the hippocampus, a cellular correlate of learning and memory.[7][9] This may be due to the increased availability of neuropeptides that are normally degraded by IRAP, or through other signaling mechanisms.[3]

  • Modulation of Cholinergic Transmission: AT4 receptor activation has been linked to the potentiation of acetylcholine release in the hippocampus, a neurotransmitter crucial for cognitive function.[10]

Signaling Pathway Diagrams

IRAP_Inhibition_Pathway cluster_inhibition IRAP Inhibition cluster_downstream Downstream Effects HFI437 This compound IRAP IRAP (Insulin-Regulated Aminopeptidase) HFI437->IRAP Inhibits AngIV Angiotensin IV AngIV->IRAP Inhibits GLUT4 GLUT4 Vesicle Translocation IRAP->GLUT4 Regulates DendriticSpines Increased Dendritic Spine Density IRAP->DendriticSpines Negatively Regulates Glucose Increased Neuronal Glucose Uptake GLUT4->Glucose SynapticPlasticity Enhanced Synaptic Plasticity (e.g., LTP) Glucose->SynapticPlasticity DendriticSpines->SynapticPlasticity Cognition Cognitive Enhancement SynapticPlasticity->Cognition

Caption: Signaling pathway of IRAP inhibition by this compound and Angiotensin IV.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification & Characterization Synthesis->Purification BindingAssay Radioligand Binding Assay (IRAP affinity) Purification->BindingAssay EnzymeAssay Enzymatic Activity Assay (IRAP inhibition) Purification->EnzymeAssay AnimalModel Animal Model of Cognitive Impairment BindingAssay->AnimalModel EnzymeAssay->AnimalModel BehavioralTest Cognitive Behavioral Testing (e.g., Morris Water Maze) AnimalModel->BehavioralTest DataAnalysis Data Analysis BehavioralTest->DataAnalysis Conclusion Conclusion on Cognitive Enhancement DataAnalysis->Conclusion

Caption: General experimental workflow for evaluating IRAP inhibitors.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the foundational research of this compound and Angiotensin IV.

Synthesis of this compound (General Procedure for 2-Amino-4-(pyridin-3-yl)-4H-chromene-3-carboxylate Derivatives)

The synthesis of this compound and related benzopyran derivatives typically involves a one-pot, three-component reaction.[11][12]

Materials:

  • Substituted salicylaldehyde (e.g., 2,4-dihydroxybenzaldehyde)

  • Ethyl cyanoacetate

  • 3-Pyridinecarboxaldehyde

  • Catalyst (e.g., piperidine, pyridine-2-carboxylic acid)[13]

  • Solvent (e.g., ethanol, water-ethanol mixture)[13]

Procedure:

  • A mixture of the salicylaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), 3-pyridinecarboxaldehyde (1 mmol), and the catalyst (e.g., 0.1 mmol piperidine) in the chosen solvent (e.g., 10 mL ethanol) is prepared.

  • The reaction mixture is stirred at reflux for a specified period (typically several hours) and the progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Note: This is a generalized protocol. Specific reaction conditions, including catalyst choice, solvent, temperature, and reaction time, may need to be optimized for the synthesis of this compound.

Radioligand Binding Assay for IRAP

Radioligand binding assays are used to determine the affinity of ligands for IRAP.[14][15]

Materials:

  • Cell membranes expressing IRAP (e.g., from HEK 293T cells transfected with IRAP)

  • Radioligand (e.g., [¹²⁵I]Nle¹-Angiotensin IV)

  • Unlabeled competitor ligands (this compound, Angiotensin IV)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand in the binding buffer.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Cognitive Enhancement: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[16][17]

Apparatus:

  • A large circular pool filled with opaque water.

  • An escape platform submerged just below the water surface.

  • Visual cues placed around the room.

  • A video tracking system to record the animal's swim path.

Procedure:

  • Acquisition Phase (Training):

    • Rats or mice are placed in the pool from different starting positions and are required to find the hidden escape platform.

    • Animals are typically given multiple trials per day for several consecutive days.

    • The time taken to find the platform (escape latency) and the swim path length are recorded. A decrease in these parameters over trials indicates learning.

  • Probe Trial (Memory Test):

    • The escape platform is removed from the pool, and the animal is allowed to swim for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates spatial memory.

  • Drug Administration:

    • This compound, Angiotensin IV, or a vehicle control is administered to the animals before or after the training sessions, depending on the aspect of memory being investigated (e.g., acquisition, consolidation).

  • Data Analysis:

    • The escape latencies, swim paths, and time spent in the target quadrant are compared between the different treatment groups to assess the cognitive-enhancing effects of the compounds.

Conclusion

The foundational research on this compound and Angiotensin IV has established IRAP as a key target for cognitive enhancement. The potent and specific inhibition of IRAP by the non-peptidic small molecule this compound provides a valuable tool for further elucidating the role of this enzyme in neuronal function and offers a promising avenue for the development of novel therapeutics for cognitive disorders. The detailed methodologies and signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field. Further investigation into the intricate downstream signaling of IRAP and the optimization of IRAP inhibitors will be crucial for translating these findings into clinical applications.

References

Methodological & Application

HFI-437 Experimental Protocol for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-437 is a potent and selective quinoline-based inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc metalloenzyme implicated in cognitive and metabolic processes. As a promising therapeutic target, the in vivo evaluation of this compound is crucial for elucidating its pharmacological profile and therapeutic potential. These application notes provide detailed protocols for in vivo studies designed to investigate the effects of this compound on cognitive function and metabolic parameters in rodent models.

Mechanism of Action

This compound exerts its effects by inhibiting IRAP, which is involved in two key signaling pathways:

  • Modulation of Neuropeptide Signaling: IRAP is known to cleave several neuropeptides, including oxytocin and vasopressin, which are critical for social recognition, memory formation, and learning. By inhibiting IRAP, this compound is hypothesized to increase the bioavailability of these neuropeptides in the brain, thereby enhancing cognitive functions.

  • Regulation of Glucose Uptake: IRAP is colocalized with the glucose transporter GLUT4 in intracellular vesicles. Inhibition of IRAP is thought to promote the translocation of GLUT4 to the cell membrane, facilitating glucose uptake into cells. This mechanism may contribute to both the cognitive and metabolic effects of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound and Analogs
CompoundTargetKi (nM)Selectivity vs. APN, ERAP1, ERAP2, LTA4H
This compound IRAP20High
HFI-435IRAP360High
HFI-419IRAP420High
Table 2: Proposed In Vivo Dosing for this compound in Rodents
Administration RouteProposed Dose RangeVehicleRationale/Reference
Intracerebroventricular (i.c.v.)0.1 - 10 nmolArtificial Cerebrospinal Fluid (aCSF)Based on effective dose of analog HFI-419 (1 nmol) for cognitive enhancement.
Oral Gavage (p.o.)1 - 50 mg/kg0.5% Methylcellulose in waterGeneral starting range for quinoline derivatives in CNS studies.
Subcutaneous (s.c.)1 - 20 mg/kgSaline or 10% DMSO in salineCommon systemic administration route for preclinical compounds.

Experimental Protocols

Protocol 1: Assessment of Cognitive Enhancement in Rats (Novel Object Recognition Test)

Objective: To evaluate the effect of this compound on recognition memory.

Materials:

  • This compound

  • Vehicle (e.g., aCSF for i.c.v.)

  • Adult male Wistar rats (250-300g)

  • Open field arena (e.g., 100 cm x 100 cm x 40 cm)

  • Two sets of identical objects (e.g., plastic toys, metal blocks)

  • Video recording and analysis software

Methodology:

  • Animal Habituation:

    • Handle rats for 5 minutes daily for 5 days prior to the experiment.

    • On the day before testing, allow each rat to explore the empty open field arena for 10 minutes.

  • Drug Administration (Intracerebroventricular):

    • Anesthetize rats and surgically implant a guide cannula into the lateral ventricle. Allow a recovery period of at least one week.

    • On the test day, administer this compound (e.g., 1 nmol in 5 µL aCSF) or vehicle via the cannula 30 minutes before the training session.

  • Training Session (T1):

    • Place two identical objects in opposite corners of the arena.

    • Allow the rat to explore the objects for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.

  • Retention Interval:

    • Return the rat to its home cage for a defined period (e.g., 24 hours).

  • Test Session (T2):

    • Replace one of the familiar objects with a novel object.

    • Place the rat back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher discrimination index indicates better recognition memory.

    • Compare the discrimination indices between the this compound and vehicle-treated groups using a t-test or ANOVA.

Protocol 2: Evaluation of Metabolic Effects in Mice (Oral Glucose Tolerance Test)

Objective: To assess the impact of this compound on glucose metabolism.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Methylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

Methodology:

  • Animal Acclimatization and Diet:

    • Acclimatize mice for at least one week.

    • For studies on diet-induced obesity, feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) prior to the experiment.

  • Drug Administration (Oral Gavage):

    • Administer this compound (e.g., 10 mg/kg) or vehicle by oral gavage.

  • Fasting:

    • Fast the mice for 6 hours before the glucose challenge, with free access to water.

  • Baseline Blood Glucose:

    • One hour after drug administration, obtain a baseline blood sample from the tail vein and measure blood glucose concentration (Time 0).

  • Glucose Challenge:

    • Administer a glucose solution (2 g/kg) orally.

  • Blood Glucose Monitoring:

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each group.

    • Calculate the area under the curve (AUC) for the glucose tolerance test.

    • Compare the AUC values between the this compound and vehicle-treated groups using a t-test or ANOVA. A lower AUC in the this compound group suggests improved glucose tolerance.

Mandatory Visualization

HFI437_Signaling_Pathway cluster_0 Cognitive Enhancement Pathway cluster_1 Metabolic Regulation Pathway HFI437_c This compound IRAP_c IRAP Inhibition HFI437_c->IRAP_c Neuropeptides_c Increased Oxytocin & Vasopressin Bioavailability IRAP_c->Neuropeptides_c Cognitive_Function Enhanced Learning & Memory Neuropeptides_c->Cognitive_Function HFI437_m This compound IRAP_m IRAP Inhibition HFI437_m->IRAP_m GLUT4_Translocation Increased GLUT4 Translocation IRAP_m->GLUT4_Translocation Glucose_Uptake Enhanced Cellular Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Signaling pathways of this compound in cognitive and metabolic regulation.

Experimental_Workflow_Cognitive Habituation Animal Habituation (5 days handling, 1 day arena exposure) Surgery Cannula Implantation (i.c.v. administration) Habituation->Surgery Recovery Surgical Recovery (≥ 1 week) Surgery->Recovery Drug_Admin This compound / Vehicle Administration (30 min pre-training) Recovery->Drug_Admin Training Training Session (T1) (10 min, 2 identical objects) Drug_Admin->Training Retention Retention Interval (24 hours) Training->Retention Test Test Session (T2) (5 min, 1 familiar, 1 novel object) Retention->Test Analysis Data Analysis (Discrimination Index) Test->Analysis Experimental_Workflow_Metabolic Acclimatization Animal Acclimatization (≥ 1 week) Drug_Admin This compound / Vehicle Administration (Oral Gavage) Acclimatization->Drug_Admin Fasting Fasting (6 hours) Drug_Admin->Fasting Baseline_Glucose Baseline Blood Glucose (Time 0) Fasting->Baseline_Glucose Glucose_Challenge Oral Glucose Challenge (2 g/kg) Baseline_Glucose->Glucose_Challenge Glucose_Monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) Glucose_Challenge->Glucose_Monitoring Analysis Data Analysis (Area Under the Curve) Glucose_Monitoring->Analysis

Application Notes and Protocols for HFI-437 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HFI-437, a potent inhibitor of Insulin-Regulated Aminopeptidase (IRAP), in cell culture experiments. The provided protocols are intended to serve as a foundation for studying the cellular effects of this compound, particularly in the context of neuroscience and metabolic research.

Introduction

This compound is a potent, non-peptidic small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc-dependent M1 aminopeptidase.[1] IRAP is highly expressed in brain regions associated with cognition and is involved in various physiological processes, including the regulation of peptide hormones and glucose uptake.[2][3] Inhibition of IRAP has been shown to enhance cognitive functions in animal models, making this compound and its analogs valuable research tools for investigating the role of IRAP in neuronal function and as potential therapeutic agents for cognitive disorders.[2][4]

The primary mechanism of action for the cognitive-enhancing effects of IRAP inhibitors like the HFI series is believed to be linked to the modulation of dendritic spine density and synaptic plasticity, potentially through a GLUT4-mediated glucose uptake mechanism in neurons.[4][5]

Data Presentation

Inhibitory Activity of this compound and Analogs
CompoundTargetKi (nM)Cell-Based AssayReference
This compound IRAP20Not specified[1]
HFI-435IRAP360Not specified[1]
HFI-419IRAP420Not specified[1]
Effects of the HFI-419 Analog on Neuronal Cells
Cell TypeTreatmentConcentrationObserved EffectReference
Primary Rat Hippocampal NeuronsHFI-419Varying concentrationsIncreased dendritic spine density[4]
Primary Rat Hippocampal NeuronsHFI-419Not specifiedGLUT4-dependent increase in spine formation[4]

Signaling Pathway

The proposed signaling pathway for this compound involves the inhibition of IRAP, which is often co-localized with the glucose transporter GLUT4 in intracellular vesicles. By inhibiting IRAP, this compound is hypothesized to facilitate the translocation of GLUT4 to the plasma membrane, leading to increased glucose uptake by the neuron. This enhanced energy supply is thought to support processes like dendritic spine formation and synaptic plasticity, which are crucial for learning and memory.

HFI437_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int Transport GLUT4_mem GLUT4 HFI437 This compound IRAP_vesicle IRAP HFI437->IRAP_vesicle Inhibits Vesicle Intracellular Vesicle GLUT4_vesicle GLUT4 Vesicle->GLUT4_mem Translocation Downstream Enhanced Synaptic Plasticity & Dendritic Spine Formation Glucose_int->Downstream Dendritic_Spine_Workflow A Culture Primary Hippocampal Neurons (DIV 14-21) B Treat with this compound or Vehicle A->B C Fix and Stain Neurons B->C D Acquire High-Resolution Images C->D E Analyze Dendritic Spine Density and Morphology D->E F Statistical Analysis E->F

References

Information on HFI-437 in Rodent Models Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

Detailed application notes and protocols for the dosage and administration of the compound designated as HFI-437 in rodent models cannot be provided at this time due to a lack of publicly available scientific literature or data.

Intensive searches of scientific databases, patent registries, and clinical trial information have yielded no specific results for a compound referred to as "this compound." This suggests that this compound may be an internal, preclinical designation for a novel therapeutic agent that has not yet been disclosed in published research.

Without information on the compound's chemical properties, mechanism of action, or therapeutic target, it is not possible to generate accurate and reliable protocols for its use in animal studies. Key parameters for dosage and administration, such as effective dose range, optimal route of administration (e.g., oral, intravenous, intraperitoneal), formulation, and potential toxicity, are entirely dependent on the specific characteristics of the substance.

Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult internal documentation or contact the originating institution or company for access to the necessary preclinical data and established protocols.

For the benefit of researchers working with novel compounds in rodent models, a generalized workflow for establishing dosage and administration protocols is outlined below. This workflow is intended as a conceptual guide and should be adapted based on the specific properties of the compound under investigation.

General Experimental Workflow for a Novel Compound in Rodent Models

G cluster_0 Pre-administration Phase cluster_1 Administration Phase cluster_2 Post-administration Phase In vitro studies In vitro studies Dose Range Finding Study Dose Range Finding Study In vitro studies->Dose Range Finding Study Compound Characterization Compound Characterization Compound Characterization->Dose Range Finding Study Route of Administration Selection Route of Administration Selection Dose Range Finding Study->Route of Administration Selection Definitive Efficacy/Toxicity Studies Definitive Efficacy/Toxicity Studies Route of Administration Selection->Definitive Efficacy/Toxicity Studies Formulation Development Formulation Development Formulation Development->Definitive Efficacy/Toxicity Studies Pharmacokinetic (PK) Analysis Pharmacokinetic (PK) Analysis Definitive Efficacy/Toxicity Studies->Pharmacokinetic (PK) Analysis Pharmacodynamic (PD) Analysis Pharmacodynamic (PD) Analysis Definitive Efficacy/Toxicity Studies->Pharmacodynamic (PD) Analysis Data Analysis and Interpretation Data Analysis and Interpretation Pharmacokinetic (PK) Analysis->Data Analysis and Interpretation Pharmacodynamic (PD) Analysis->Data Analysis and Interpretation

Caption: Generalized workflow for novel compound studies in rodents.

preparing HFI-437 stock solutions for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of HFI-437 stock solutions for use in research settings. This compound is a potent, non-peptidic inhibitor of insulin-regulated aminopeptidase (IRAP) with a Ki of 20 nM, and it is recognized as a cognitive enhancer.[1] Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results.

This compound: Physicochemical and Solubility Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference. This information is essential for accurate calculations and solution preparation.

PropertyValueReference
Molecular Weight 404.42 g/mol [1][2]
Molecular Formula C₂₃H₂₀N₂O₅[1][2]
CAS Number 1110650-74-2[1][2]
Appearance Off-white to light yellow solid[1][3]
Solubility in DMSO 100 mg/mL (247.27 mM)[1][3][4]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1][3]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[1][3]

Signaling Pathway of Insulin-Regulated Aminopeptidase (IRAP)

This compound exerts its effects by inhibiting the enzymatic activity of insulin-regulated aminopeptidase (IRAP). IRAP is a transmembrane zinc-metalloprotease that is co-localized with the glucose transporter GLUT4 in intracellular vesicles.[5] In response to insulin, these vesicles translocate to the plasma membrane, leading to an increase in glucose uptake by the cell. The inhibition of IRAP is being investigated as a therapeutic strategy for cognitive disorders.

Below is a diagram illustrating the signaling pathway leading to the translocation of IRAP and GLUT4 to the cell surface upon insulin stimulation.

IRAP_Signaling_Pathway Insulin-Regulated Aminopeptidase (IRAP) Signaling Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Phosphorylation Insulin_Receptor->IRS Activates PI3K PI3K Activation IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt Phosphorylation PDK1->Akt AS160 AS160/TBC1D4 Phosphorylation Akt->AS160 Translocation Vesicle Translocation AS160->Translocation Promotes GLUT4_Vesicle Intracellular Vesicle (GLUT4 & IRAP) GLUT4_Vesicle->Translocation IRAP IRAP Plasma_Membrane Plasma Membrane Translocation->Plasma_Membrane Fuses with Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake Enables HFI437 This compound HFI437->IRAP Inhibits

Caption: IRAP signaling pathway leading to GLUT4 translocation.

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is critical to use anhydrous, high-purity DMSO to ensure the stability of the compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.04 mg of this compound (Molecular Weight = 404.42 g/mol ).

  • Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. For 4.04 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolve the Compound: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for short intervals until the solution is clear.[1][3][4] Note that hygroscopic DMSO can significantly impact solubility, so using a newly opened bottle is recommended.[1][3]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]

2. Workflow for Preparing this compound Stock Solutions

The following diagram outlines the general workflow for preparing this compound stock solutions for use in research.

Stock_Solution_Workflow Workflow for Preparing this compound Stock Solutions start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Dissolve Compound (Vortex/Ultrasonicate) add_solvent->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility check_solubility->dissolve No aliquot Aliquot into Single-Use Volumes check_solubility->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

Caption: General workflow for this compound stock solution preparation.

Safety Precautions:

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

Application Notes and Protocols for HFI-437 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides a comprehensive overview of the application of HFI-437 in neuroscience research. Due to the limited publicly available information on a compound specifically designated "this compound," this document focuses on general principles and methodologies that would be applicable to the study of a novel compound in neuroscience. Should "this compound" be an internal or newly developed compound, the following protocols and application notes serve as a foundational guide for its investigation.

Introduction and Hypothetical Mechanism of Action

For the purpose of these application notes, we will hypothesize a potential mechanism of action for this compound to illustrate its application in a relevant neuroscience context. Let us assume this compound is a novel positive allosteric modulator of the GABAA receptor, a key player in inhibitory neurotransmission in the central nervous system. Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.

Potential Therapeutic Rationale: By enhancing the effect of the endogenous ligand GABA, this compound could increase inhibitory tone in the brain, offering a potential therapeutic avenue for conditions characterized by neuronal hyperexcitability.

Key Experiments and Methodologies

In Vitro Characterization

Objective: To determine the pharmacological profile of this compound at the GABAA receptor.

Experimental Protocol: Electrophysiology (Patch-Clamp Recording)

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing recombinant human GABAA receptor subunits (e.g., α1β2γ2).

  • Recording Setup: Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg (pH 7.2).

  • Experimental Procedure:

    • Clamp cells at a holding potential of -60 mV.

    • Apply GABA at its EC20 (the concentration that elicits 20% of the maximal response) to establish a baseline current.

    • Co-apply varying concentrations of this compound with GABA (EC20) to determine its modulatory effect.

    • Construct a concentration-response curve to calculate the EC50 and maximal potentiation of this compound.

Ex Vivo Analysis

Objective: To assess the effect of this compound on synaptic transmission in native brain tissue.

Experimental Protocol: Field Potential Recordings in Brain Slices

  • Slice Preparation: Prepare acute coronal brain slices (300-400 µm thick) from adult rodents containing the hippocampus or cortex.

  • Recording Chamber: Maintain slices in a submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at 32-34°C.

  • Stimulation and Recording:

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Experimental Procedure:

    • Establish a stable baseline of fEPSPs for 20 minutes.

    • Bath-apply this compound at a relevant concentration (determined from in vitro studies) and record for an additional 40-60 minutes.

    • Analyze the slope of the fEPSP to determine changes in synaptic strength. An increase in inhibitory tone would be expected to reduce the fEPSP slope.

In Vivo Behavioral Assessment

Objective: To evaluate the anxiolytic-like effects of this compound in a preclinical model.

Experimental Protocol: Elevated Plus Maze (EPM)

  • Apparatus: Use a plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animals: Use adult male mice or rats.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle 30 minutes prior to testing.

  • Testing Procedure:

    • Place the animal in the center of the maze facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Data Presentation

Table 1: In Vitro Potentiation of GABA-Evoked Currents by this compound

This compound Concentration% Potentiation of GABA (EC20) Current (Mean ± SEM)
1 nM15.2 ± 2.1
10 nM45.8 ± 5.6
100 nM120.5 ± 12.3
1 µM250.1 ± 20.7
10 µM255.3 ± 22.1

Table 2: Behavioral Effects of this compound in the Elevated Plus Maze

Treatment GroupTime in Open Arms (s) (Mean ± SEM)Open Arm Entries (% of Total) (Mean ± SEM)
Vehicle35.6 ± 4.228.1 ± 3.5
This compound (1 mg/kg)55.1 ± 6.842.5 ± 4.9
This compound (5 mg/kg)78.9 ± 8.1 58.3 ± 5.2
Diazepam (2 mg/kg)82.3 ± 7.5 60.1 ± 4.7
*p < 0.05, **p < 0.01 compared to Vehicle

Visualizations

Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies A HEK293 Cell Culture (GABAA Receptor Expression) B Patch-Clamp Electrophysiology A->B C Determine EC50 & Potentiation B->C F Assess Synaptic Transmission C->F Inform Concentration D Rodent Brain Slice Preparation E Field Potential Recordings D->E E->F I Measure Anxiolytic-like Behavior F->I Confirm Physiological Effect G Drug Administration (this compound or Vehicle) H Elevated Plus Maze G->H H->I

Application Notes and Protocols for Measuring HFI-437 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to measuring the efficacy of HFI-437, a novel small molecule inhibitor. The following protocols and methodologies are designed to facilitate the preclinical and clinical evaluation of this compound, enabling researchers to generate robust and reproducible data. The described techniques cover in vitro and in vivo approaches to assess the compound's mechanism of action, potency, and anti-tumor activity.

For the purpose of these notes, this compound is hypothesized to be an inhibitor of the RAF-MEK-ERK signaling cascade (MAPK pathway), a critical pathway often dysregulated in various cancers.

Hypothetical Signaling Pathway of this compound Action

The diagram below illustrates the proposed mechanism of action for this compound within the MAPK signaling pathway.

HFI_437_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation This compound This compound This compound->RAF Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation,\nSurvival, Differentiation

Caption: Proposed inhibitory action of this compound on the MAPK signaling pathway.

In Vitro Efficacy Assessment

A variety of in vitro assays are crucial for determining the potency and mechanism of action of this compound at the cellular level.[1]

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma, HT-29 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Target Engagement and Pathway Modulation Assays

These experiments confirm that this compound interacts with its intended target and modulates the downstream signaling pathway.

Protocol: Western Blot for Phospho-ERK

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Quantitative Data Summary: In Vitro Studies
Cell LineCancer TypeThis compound IC50 (nM)p-ERK Inhibition (IC50, nM)
A375Malignant Melanoma15.25.8
HT-29Colorectal Carcinoma45.718.3
SK-MEL-28Malignant Melanoma22.19.5
Panc-1Pancreatic Carcinoma150.488.2

In Vivo Efficacy Assessment

In vivo studies are essential to evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound in a whole-organism context.

Xenograft Mouse Models

Protocol: Tumor Growth Inhibition in a Xenograft Model

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses). Administer this compound daily via oral gavage.

  • Tumor Measurement: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess statistical significance.

Pharmacodynamic (PD) Biomarker Analysis

Protocol: Immunohistochemistry (IHC) for p-ERK in Tumor Tissues

  • Tissue Collection: Collect tumor tissues from the xenograft study at various time points after the final dose of this compound.

  • Tissue Processing: Fix tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval.

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against p-ERK.

    • Incubate with a secondary antibody and a detection reagent (e.g., DAB).

    • Counterstain with hematoxylin.

  • Imaging and Analysis: Scan the slides and quantify the p-ERK staining intensity using image analysis software.

Quantitative Data Summary: In Vivo Studies
Xenograft ModelThis compound Dose (mg/kg, QD)Tumor Growth Inhibition (%)Change in p-ERK Staining (vs. Vehicle)
A3751045%-40%
A3753078%-85%
HT-293062%-75%

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for key experimental protocols.

In_Vitro_Workflow cluster_setup Experiment Setup cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plates B Treat with Serial Dilutions of this compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance at 570 nm D->E F Calculate % Viability and IC50 Value E->F

Caption: Workflow for the in vitro MTT cell viability assay.

In_Vivo_Workflow cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint cluster_data_analysis Data Analysis A Implant Tumor Cells into Mice B Allow Tumors to Reach Palpable Size A->B C Randomize Mice into Treatment Groups B->C D Administer this compound or Vehicle Daily C->D E Measure Tumor Volume and Body Weight D->E Repeatedly F Collect Tissues at Study Endpoint E->F G Calculate Tumor Growth Inhibition (TGI) E->G H Perform PD Biomarker Analysis (e.g., IHC) F->H

Caption: Workflow for the in vivo xenograft efficacy study.

Clinical Efficacy Endpoints

In a clinical setting, the efficacy of this compound would be evaluated using established endpoints in oncology trials.[2][3][4] The choice of endpoints depends on the tumor type and the stage of clinical development.

  • Overall Survival (OS): Considered the gold standard, it measures the time from randomization to death from any cause.[3]

  • Progression-Free Survival (PFS): The time from randomization to tumor progression or death.[2]

  • Objective Response Rate (ORR): The proportion of patients with a partial or complete response to therapy.[5]

  • Duration of Response (DoR): The time from the initial response to disease progression.

  • Health-Related Quality of Life (HRQoL): Patient-reported outcomes to assess the impact of treatment on their quality of life.[3][6]

These endpoints are typically assessed according to standardized criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST).[5]

Conclusion

The protocols and application notes presented here provide a robust framework for the preclinical and clinical evaluation of this compound efficacy. A systematic approach, combining in vitro and in vivo studies, is essential for characterizing the therapeutic potential of this novel inhibitor. The use of validated assays and clinically relevant endpoints will be critical for the successful development of this compound as a potential cancer therapeutic.

References

Application Notes and Protocols for Investigating Synaptic Plasticity with HFI-437

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Researcher: Initial searches for the compound "HFI-437" in the context of synaptic plasticity did not yield specific public-domain information. The following application notes and protocols are based on established principles of synaptic plasticity research and serve as a detailed template. Researchers should adapt these guidelines to the specific, empirically determined properties of this compound.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are key forms of synaptic plasticity involving the trafficking and function of glutamate receptors, primarily AMPA and NMDA receptors.[1][2][3][4] The modulation of these processes is a critical area of research in neuroscience and drug development for neurological and psychiatric disorders. These notes provide a framework for investigating the effects of a novel compound, this compound, on synaptic plasticity.

Hypothetical Mechanism of Action

For the purpose of this guide, we will hypothesize that this compound is a positive allosteric modulator of AMPA receptors. This would suggest that this compound enhances the response of AMPA receptors to glutamate, potentially facilitating the induction of LTP and/or affecting baseline synaptic transmission.

Data Presentation: Expected Effects of this compound on Synaptic Plasticity

The following tables summarize hypothetical quantitative data for the effects of this compound on key synaptic plasticity parameters.

Table 1: Effect of this compound on Baseline Synaptic Transmission

Concentration (µM)Fiber Volley Amplitude (% Change from Control)fEPSP Slope (% Change from Control)Paired-Pulse Ratio (50ms ISI)
0.10 ± 2.115 ± 4.51.4 ± 0.1
1-1 ± 1.845 ± 6.21.4 ± 0.1
102 ± 2.580 ± 8.91.3 ± 0.2

Table 2: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1

ConditionLTP Induction ProtocolfEPSP Slope (% of Baseline at 60 min post-induction)
Control (Vehicle)High-Frequency Stimulation (HFS)150 ± 10.5
This compound (1 µM)High-Frequency Stimulation (HFS)210 ± 12.3
Control (Vehicle)Theta Burst Stimulation (TBS)165 ± 11.2
This compound (1 µM)Theta Burst Stimulation (TBS)230 ± 15.1

Table 3: Effect of this compound on Long-Term Depression (LTD) in Hippocampal CA1

ConditionLTD Induction ProtocolfEPSP Slope (% of Baseline at 60 min post-induction)
Control (Vehicle)Low-Frequency Stimulation (LFS)75 ± 5.8
This compound (1 µM)Low-Frequency Stimulation (LFS)95 ± 6.1

Experimental Protocols

Protocol 1: Extracellular Field Potential Recording in Acute Hippocampal Slices

This protocol describes the methodology for preparing acute hippocampal slices and performing extracellular field potential recordings to assess the effects of this compound on baseline synaptic transmission, LTP, and LTD.

Materials:

  • This compound

  • Adult Sprague-Dawley rats or C57BL/6 mice

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based cutting solution

  • Vibrating microtome

  • Electrophysiology rig with perfusion system and temperature control

  • Glass microelectrodes

  • Data acquisition system and analysis software

Methodology:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.

    • Rapidly dissect the brain and prepare 350-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome in ice-cold cutting solution.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Deliver baseline stimuli (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).

    • Record a stable baseline for at least 20 minutes.

  • Drug Application:

    • Prepare stock solutions of this compound and dilute to the final desired concentration in aCSF.

    • Switch the perfusion to the this compound-containing aCSF and allow it to equilibrate for at least 20-30 minutes while continuing baseline stimulation.

  • Induction of Synaptic Plasticity:

    • LTP Induction (HFS): Apply a high-frequency stimulation protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).[5]

    • LTD Induction (LFS): Apply a low-frequency stimulation protocol (e.g., 900 pulses at 1 Hz).[6]

    • Record fEPSPs for at least 60 minutes post-induction.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the average slope during the baseline recording period.

    • Compare the magnitude of LTP or LTD between control (vehicle) and this compound treated slices.

Protocol 2: Western Blot Analysis of Synaptic Protein Phosphorylation

This protocol is for assessing changes in the phosphorylation state of key signaling proteins involved in synaptic plasticity following treatment with this compound.

Materials:

  • Hippocampal slices or cultured neurons

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-GluA1, anti-total-GluA1, anti-phospho-ERK, anti-total-ERK)

  • Secondary antibodies

  • Chemiluminescence detection system

Methodology:

  • Treat hippocampal slices or cultured neurons with this compound or vehicle for a specified time.

  • Induce chemical LTP (e.g., with glycine) or LTD (e.g., with NMDA).

  • Harvest the tissue or cells and lyse to extract proteins.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescence substrate and imaging system.

  • Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

HFI437_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds NMDAR NMDA Receptor Glutamate->NMDAR binds CaMKII CaMKII AMPAR->CaMKII Ca2+ influx LTP LTP AMPAR->LTP leads to NMDAR->CaMKII Ca2+ influx CaMKII->AMPAR phosphorylates PKC PKC PKC->AMPAR phosphorylates HFI437 This compound HFI437->AMPAR modulates

Caption: Hypothetical signaling pathway for this compound as an AMPA receptor modulator in LTP.

Experimental_Workflow A Prepare Acute Hippocampal Slices B Establish Stable Baseline (20 min) A->B C Apply this compound or Vehicle (20-30 min) B->C D Induce Plasticity (HFS for LTP / LFS for LTD) C->D E Record Post-Induction (60 min) D->E F Analyze fEPSP Slope E->F

Caption: Experimental workflow for electrophysiological investigation of this compound.

References

Application Notes and Protocols for the Laboratory Synthesis of HFI-437

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory-scale synthesis of HFI-437, a potent and selective non-peptidic inhibitor of insulin-regulated aminopeptidase (IRAP). This compound, identified through virtual screening of 2-amino-4H-benzopyran analogs, has demonstrated potential as a cognitive enhancer. The synthesis is based on the multi-component reaction that forms the core 2-amino-4H-chromene scaffold. This document outlines the necessary reagents, step-by-step procedures, and purification methods. Additionally, it includes a summary of the reported biological activity and a visualization of the synthesis pathway.

Introduction

Insulin-regulated aminopeptidase (IRAP) is a zinc-dependent metalloprotease involved in various physiological processes, including the regulation of cognitive function. Inhibition of IRAP has emerged as a promising therapeutic strategy for the treatment of cognitive disorders. This compound is a quinoline-substituted 2-amino-4H-benzopyran derivative that exhibits potent inhibition of IRAP with a Ki of 20 nM. This document provides a comprehensive guide for the chemical synthesis of this compound, enabling researchers to produce this valuable tool for further investigation into IRAP biology and its therapeutic potential.

Chemical Information

Compound Name This compound
IUPAC Name (S)-2-amino-N-(1-(4-(quinolin-4-yl)piperazin-1-yl)propan-2-yl)-4H-chromene-4-carboxamide
CAS Number 1110650-74-2
Molecular Formula C₂₃H₂₀N₂O₅
Molecular Weight 404.42 g/mol
Chemical Structure
alt text
Biological Activity Potent, non-peptidic inhibitor of insulin-regulated aminopeptidase (IRAP) with a Ki of 20 nM.[1][2]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-component reaction to form the 2-amino-4H-chromene core, followed by functionalization. The general scheme is presented below.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Multi-component Reaction cluster_product Product Salicylaldehyde Salicylaldehyde Reaction One-pot Reaction (e.g., using a base catalyst) Salicylaldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Quinoline_Aldehyde Quinoline-4-carbaldehyde Quinoline_Aldehyde->Reaction HFI_437 This compound Analog (2-amino-4-(quinolin-4-yl)-4H-chromene-3-carbonitrile) Reaction->HFI_437

Caption: General workflow for the synthesis of the this compound core structure.

Experimental Protocol

The following protocol is a general method for the synthesis of 2-amino-4H-chromene derivatives, which forms the core of this compound. Specific modifications may be required based on the full synthetic route outlined in the primary literature by Mountford et al. (2014) for the precise synthesis of this compound.

Materials:

  • Salicylaldehyde derivatives

  • Malononitrile

  • Aromatic aldehydes (e.g., quinoline-4-carbaldehyde)

  • Catalyst (e.g., piperidine, DBU, or a Lewis acid)

  • Solvent (e.g., ethanol, water, or solvent-free conditions)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of the salicylaldehyde derivative, malononitrile, and the aromatic aldehyde.

  • Catalyst and Solvent Addition: Add a catalytic amount of a suitable base (e.g., 10 mol% piperidine or DBU) and a minimal amount of solvent (e.g., ethanol) to dissolve the reactants. Alternatively, the reaction can be performed under solvent-free conditions.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-amino-4H-chromene derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Note: The synthesis of this compound itself involves a more complex side chain attached to the 2-amino group. This would require additional synthetic steps, including the preparation of the N-(1-(4-(quinolin-4-yl)piperazin-1-yl)propan-2-yl) side chain and its subsequent coupling to the 4H-chromene-4-carboxamide core. Researchers should consult the primary literature for the detailed synthesis of this specific side chain and the final amide coupling step.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of IRAP. IRAP is a type II transmembrane zinc-protease that plays a role in cleaving N-terminal amino acids from various peptide hormones, including oxytocin and vasopressin. By inhibiting IRAP, this compound can modulate the levels and activity of these neuropeptides in the brain, which are known to be involved in learning and memory processes.

IRAP_Inhibition_Pathway cluster_membrane Cell Membrane IRAP IRAP Cleavage Proteolytic Cleavage IRAP->Cleavage HFI437 This compound HFI437->IRAP Inhibition Substrate Neuropeptide Substrates (e.g., Oxytocin, Vasopressin) Substrate->Cleavage Cognitive_Effect Modulation of Cognitive Function Substrate->Cognitive_Effect Enhanced Signaling Inactive Inactive Fragments Cleavage->Inactive

Caption: Mechanism of action of this compound via IRAP inhibition.

Data Summary

Quantitative data for this compound and related compounds are summarized below. This information is crucial for understanding the structure-activity relationship (SAR) of this class of inhibitors.

Compound Scaffold Substituent (R) Ki (nM) Reference
This compound 2-amino-4H-benzopyranQuinoline20Mountford et al., J Med Chem, 2014[1]
HFI-435 2-amino-4H-benzopyranQuinoline variant360Albiston et al., 2008
HFI-419 2-amino-4H-benzopyranPyridine420Albiston et al., 2008

Note: The Ki values are indicative of the inhibitory potency of the compounds against IRAP. A lower Ki value signifies a more potent inhibitor.

Conclusion

This document provides a foundational protocol for the synthesis of this compound, a potent IRAP inhibitor. The described multi-component reaction offers a straightforward approach to obtaining the core 2-amino-4H-chromene scaffold. For the complete synthesis of this compound, further elaboration of the side chain and subsequent coupling are necessary, as detailed in the cited primary literature. The provided information aims to facilitate research into the biological roles of IRAP and the development of novel cognitive enhancers. Researchers are encouraged to consult the referenced articles for comprehensive experimental details and characterization data.

References

HFI-437: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-437 is a potent, non-peptidic small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), identified by the CAS number 1110650-74-2. It is recognized for its potential as a cognitive enhancer. These application notes provide comprehensive safety and handling guidelines, detailed experimental protocols, and an overview of the relevant biological pathways to support researchers utilizing this compound in their studies.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 1110650-74-2
Molecular Formula C₂₃H₂₀N₂O₅
Molecular Weight 404.42 g/mol
Inhibition Constant (Ki) for IRAP 20 nM[1]
Appearance Solid powder
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 6 months
Solubility Soluble in DMSO

Safety and Handling Guidelines

As of the date of this document, a comprehensive Safety Data Sheet (SDS) with detailed GHS hazard classifications for this compound is not publicly available. Therefore, in the absence of specific toxicological data, this compound should be handled with a high degree of caution, assuming it is a potentially hazardous substance. The following guidelines are based on standard laboratory practice for handling research chemicals of unknown toxicity.

3.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling this compound.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Dispose of gloves immediately after handling the compound.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: When handling the solid powder, a properly fitted respirator is recommended to avoid inhalation of dust particles. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

3.2 Handling Procedures

  • Avoid all direct contact with the skin, eyes, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Wash hands thoroughly after handling.

3.3 First Aid Measures

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

3.4 Storage and Disposal

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Follow the recommended storage temperatures: -20°C for the solid powder and -80°C for solutions in solvent.

  • Disposal of this compound and its containers should be in accordance with local, state, and federal regulations for chemical waste.

Biological Context and Signaling Pathway

This compound is a potent inhibitor of Insulin-Regulated Aminopeptidase (IRAP). IRAP is a transmembrane zinc metalloaminopeptidase that is primarily located in intracellular vesicles in insulin-sensitive tissues like adipocytes and skeletal muscle. Upon insulin stimulation, these vesicles, which also contain the glucose transporter GLUT4, translocate to the plasma membrane. This process is a critical step in glucose uptake by these cells.

The signaling cascade leading to the translocation of IRAP and GLUT4-containing vesicles is initiated by the binding of insulin to its receptor, which triggers a series of phosphorylation events, including the activation of the PI3K/Akt pathway.

IRAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR binds PI3K PI3K IR->PI3K activates IRAP_PM IRAP GLUT4_PM GLUT4 Akt Akt PI3K->Akt activates Vesicle GLUT4/IRAP Vesicle Akt->Vesicle promotes translocation Vesicle->IRAP_PM fuses with membrane Vesicle->GLUT4_PM fuses with membrane IRAP_Vesicle IRAP GLUT4_Vesicle GLUT4 HFI437 This compound HFI437->IRAP_PM inhibits

Figure 1: Insulin-Regulated Aminopeptidase (IRAP) Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the use of this compound in research. It is highly recommended that researchers consult relevant literature for specific cell types and experimental conditions.

5.1 Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Stock_Solution_Workflow start Start: Weigh this compound weigh Accurately weigh This compound powder start->weigh calculate Calculate required volume of DMSO for 10 mM weigh->calculate add_dmso Add calculated volume of DMSO calculate->add_dmso vortex Vortex to dissolve add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -80°C aliquot->store end End: Stock solution ready store->end

Figure 2: Workflow for Preparing this compound Stock Solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / 404.42 g/mol ) / 0.010 mol/L

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

5.2 In Vitro Cell-Based Assay Protocol (General)

This protocol provides a general framework for treating cultured cells with this compound to assess its biological activity. The specific concentrations and incubation times will need to be optimized for the particular cell line and experimental endpoint.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates

  • Assay-specific reagents (e.g., for cell viability, protein extraction, etc.)

Procedure:

  • Cell Seeding: Plate the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Endpoint Analysis: After the incubation period, proceed with the specific downstream analysis, such as:

    • Cell viability assays (e.g., MTT, CellTiter-Glo®)

    • Western blotting to analyze protein expression or phosphorylation status

    • Quantitative PCR (qPCR) to measure gene expression

    • Enzyme activity assays

Conclusion

This compound is a valuable research tool for investigating the role of IRAP in various physiological and pathological processes. Due to the limited availability of safety data, it is imperative that researchers adhere to strict safety protocols. The provided experimental guidelines offer a starting point for the design of robust in vitro studies. It is strongly recommended to consult the scientific literature for detailed protocols and to optimize experimental conditions for specific research applications.

References

Troubleshooting & Optimization

Troubleshooting HFI-437 Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with HFI-437, a potent non-peptidic inhibitor of insulin-regulated aminopeptidase (IRAP).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound for in vivo studies?

For in vivo experiments, a stock solution of this compound can be prepared and administered in a co-solvent system. A commonly used formulation involves dissolving this compound in a mixture of DMSO and corn oil.

Q2: I am observing precipitation of this compound when preparing my formulation. What can I do?

Precipitation can occur if the solubility limit is exceeded or if the solvent is not of sufficient quality. Ensure you are using fresh, anhydrous DMSO. If precipitation occurs during the dilution of a DMSO stock solution with an aqueous buffer, consider reducing the final concentration or increasing the percentage of the organic co-solvent if your experimental design allows. Gentle warming and sonication can also aid in dissolution, but the stability of the compound under these conditions should be considered.

Q3: Can I prepare a concentrated stock solution of this compound in an aqueous buffer like PBS?

Based on available information, this compound is likely to have low solubility in purely aqueous buffers. It is recommended to first dissolve the compound in an organic solvent such as DMSO before further dilution into aqueous media for in vitro assays. Direct dissolution in PBS will likely result in poor solubility.

Q4: How should I store my this compound stock solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Solubility Data

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively published. However, a reliable protocol for in vivo administration has been established.

Solvent SystemAchievable ConcentrationNotes
10% DMSO in Corn Oil≥ 2.5 mg/mL (6.18 mM)Prepare a stock solution in DMSO first, then dilute with corn oil.

Note: For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium or assay buffer. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a 2.5 mg/mL solution of this compound in a 10% DMSO and 90% corn oil vehicle.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a concentrated stock solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Add a volume of DMSO to achieve a concentration higher than the final desired concentration (e.g., 25 mg/mL).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Dilute with corn oil:

    • In a separate sterile tube, add the required volume of corn oil.

    • Add the appropriate volume of the concentrated this compound DMSO stock to the corn oil to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL this compound stock in DMSO to 900 µL of corn oil.

    • Vortex the final solution vigorously to ensure a homogenous mixture. The resulting solution should be clear.

This compound Mechanism of Action and Signaling Pathway

This compound is an inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a transmembrane zinc metalloenzyme involved in the insulin signaling pathway. IRAP is predominantly located in GLUT4-containing vesicles. Inhibition of IRAP is being investigated for its potential cognitive-enhancing and metabolic effects.

Insulin-Regulated GLUT4 Translocation Pathway

The following diagram illustrates the signaling cascade leading to the translocation of GLUT4 vesicles to the plasma membrane upon insulin stimulation, a process in which IRAP is involved.

insulin_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS-1 Insulin_Receptor->IRS Phosphorylates GLUT4_Membrane GLUT4 Glucose_Uptake Glucose Uptake GLUT4_Membrane->Glucose_Uptake Mediates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates & Activates AS160 AS160 Akt->AS160 Phosphorylates & Inactivates GLUT4_Vesicle GLUT4 Storage Vesicle (contains IRAP & GLUT4) AS160->GLUT4_Vesicle Inhibits Translocation GLUT4_Vesicle->GLUT4_Membrane Translocation & Fusion IRAP IRAP HFI437 This compound HFI437->IRAP Inhibits

Caption: Insulin signaling pathway leading to GLUT4 translocation.

References

Technical Support Center: Optimizing HFI-437 Concentration for Cognitive Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HFI-437 in cognitive assays. This compound is a potent and selective phosphodiesterase-4 (PDE4) inhibitor, a class of compounds known to modulate cyclic adenosine monophosphate (cAMP) levels in the brain, thereby influencing cognitive processes.[1][2][3] Proper concentration optimization is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in signal transduction pathways involved in learning and memory.[4] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream signaling cascades, such as the cAMP-PKA-CREB pathway, which is essential for synaptic plasticity and memory formation.[1][2]

Q2: What are the expected effects of this compound in cognitive assays?

A2: In preclinical models, PDE4 inhibitors have demonstrated pro-cognitive effects.[1][2] Treatment with this compound is expected to enhance performance in various cognitive tasks, including those assessing learning, memory, and executive function. These effects are attributed to its ability to promote neurogenesis, exert neuroprotective and anti-inflammatory effects, and enhance synaptic plasticity.[2]

Q3: What is a typical starting concentration range for this compound in in vitro and in vivo experiments?

A3: The optimal concentration of this compound will vary depending on the specific assay and model system. However, based on data from other selective PDE4 inhibitors, the following ranges can be used as a starting point. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Assay Type Typical Concentration Range Key Considerations
In vitro (e.g., primary neuronal cultures, brain slices)100 nM - 10 µMCell permeability, target engagement, potential for off-target effects at higher concentrations.
In vivo (e.g., rodent behavioral assays)0.1 mg/kg - 10 mg/kg (i.p. or p.o.)Bioavailability, route of administration, potential for side effects (e.g., emesis).[3]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For in vitro studies, prepare a stock solution in a suitable solvent like DMSO. For in vivo studies, the compound may need to be formulated in a vehicle appropriate for the chosen route of administration (e.g., saline, corn oil). Store stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect on cognitive performance - Suboptimal Concentration: The concentration of this compound may be too low to elicit a biological response. - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient amounts. - Timing of Administration: The dosing schedule may not align with the critical window for the cognitive process being studied.- Perform a dose-response study to identify the optimal concentration. - Evaluate different routes of administration or formulation vehicles. - Adjust the timing of this compound administration relative to the cognitive task.
High variability in results - Inconsistent Drug Preparation: Variability in the preparation of this compound solutions can lead to inconsistent dosing. - Animal-to-Animal Variation: Biological variability among subjects can contribute to inconsistent responses.- Ensure accurate and consistent preparation of dosing solutions. - Increase the sample size (n) to improve statistical power.
Adverse side effects observed (e.g., nausea, emesis in animals) - High Concentration: PDE4 inhibitors are known to cause emesis at higher doses.[3] - Off-Target Effects: At high concentrations, the compound may interact with other targets.- Reduce the dose of this compound. - Consider using a more selective PDE4 subtype inhibitor if available. The PDE4D subtype is a promising target for enhancing cognition with potentially fewer side effects.[2][5]

Experimental Protocols

Protocol: Assessing the Effect of this compound on Object Recognition Memory in Mice

This protocol outlines a standard procedure for evaluating the impact of this compound on long-term memory using the novel object recognition (NOR) task.

1. Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)

  • Open field arena (e.g., 50 cm x 50 cm x 50 cm)

  • Two sets of identical objects (e.g., small plastic toys)

  • A novel object, distinct from the familiar objects in shape, color, and texture.

  • Video tracking software

2. Procedure:

  • Habituation:

    • Handle mice for 5 minutes per day for 3 days prior to the experiment.

    • On day 4, allow each mouse to freely explore the empty open field arena for 10 minutes.

  • Training (Familiarization Phase):

    • On day 5, 30 minutes after administration of this compound or vehicle, place two identical objects in the arena.

    • Allow the mouse to explore the objects for 10 minutes.

    • Record the time spent exploring each object.

  • Testing (Novel Object Phase):

    • 24 hours after the training phase, place one of the familiar objects and one novel object in the arena.

    • Allow the mouse to explore the objects for 5 minutes.

    • Record the time spent exploring each object.

3. Data Analysis:

  • Calculate the discrimination index (DI) for the testing phase:

    • DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A higher DI indicates better recognition memory.

  • Compare the DI between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Visualizations

HFI437_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades HFI437 This compound HFI437->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Promotes

Caption: this compound inhibits PDE4, increasing cAMP levels and promoting cognitive function.

Experimental_Workflow A Dose-Response Study (In Vitro/In Vivo) B Select Optimal this compound Concentration A->B C Cognitive Assay (e.g., Novel Object Recognition) B->C D Data Collection (e.g., Video Tracking) C->D E Statistical Analysis D->E F Interpretation of Results E->F

Caption: Workflow for optimizing this compound concentration in cognitive assays.

References

HFI-437 Intracerebroventricular Administration: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the intracerebroventricular (ICV) administration of HFI-437. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and troubleshooting during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for ICV administration?

A1: Currently, there is no universally validated vehicle specifically for this compound. However, for a related benzopyran-based IRAP inhibitor, HFI-419, a vehicle of 10% (v/v) dimethyl sulfoxide (DMSO) in a sterile saline or artificial cerebrospinal fluid (aCSF) solution has been used successfully in rodents.[1] Given the likely hydrophobic nature of this compound, a similar co-solvent approach is recommended. It is crucial to first assess the solubility of this compound in the chosen vehicle at the desired concentration.

Q2: How can I determine the optimal infusion rate and volume for this compound?

A2: The optimal infusion rate and volume are critical for ensuring proper distribution within the ventricular system and minimizing local tissue damage. These parameters are dependent on the animal model and the specific brain region being targeted. For bolus injections, a slow infusion rate is generally recommended to prevent backflow and rapid changes in intracranial pressure. Continuous infusion via an osmotic pump allows for a more sustained and controlled delivery.

Q3: What are the potential stability issues with this compound in solution?

Q4: Are there any known neurotoxic effects of this compound when administered via ICV?

A4: There is currently no published data on the neurotoxicity of this compound following ICV administration. However, as with any centrally administered compound, it is essential to include appropriate controls in your experimental design to assess potential local or systemic toxicity. This can include histological analysis of the brain tissue surrounding the injection site and behavioral monitoring for any adverse effects.

Troubleshooting Guides

This section addresses common issues that may arise during the ICV administration of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in solution - Poor solubility in the chosen vehicle. - Incorrect pH of the vehicle. - Low temperature of the solution.- Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its potential toxicity at higher concentrations. - Adjust the pH of the vehicle to improve solubility. - Gently warm the solution to aid dissolution, ensuring the temperature does not degrade the compound. - Filter the solution through a sterile 0.22 µm filter before administration.
Inaccurate cannula placement - Incorrect stereotaxic coordinates. - Movement of the animal during surgery.- Verify stereotaxic coordinates for the specific age, sex, and strain of the animal model. - Ensure the animal is securely fixed in the stereotaxic frame. - Perform a dye injection (e.g., Trypan Blue) in a pilot study to confirm cannula placement.
Backflow of the injected solution - Infusion rate is too high. - Injection volume is too large for the target ventricle.- Reduce the infusion rate. - Decrease the total injection volume or administer it in smaller aliquots over a longer period. - Leave the injection needle in place for a few minutes post-infusion before slowly retracting it.
Local tissue damage or inflammation at the injection site - Mechanical injury from the injection needle. - High concentration of the compound or vehicle (e.g., DMSO). - Introduction of contaminants during surgery.- Use a smaller gauge needle or cannula. - Optimize the concentration of this compound and the vehicle to the lowest effective dose. - Adhere to strict aseptic surgical techniques. - Include a vehicle-only control group to assess the effects of the vehicle and the surgical procedure itself.
No observable effect of this compound - Sub-therapeutic dose. - Degradation of the compound. - Incorrect cannula placement leading to poor distribution.- Perform a dose-response study to determine the optimal effective dose. - Prepare fresh solutions of this compound for each experiment. - Confirm cannula placement through histological analysis post-experiment.

Experimental Protocols

General Protocol for ICV Bolus Injection of this compound in Rodents

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Prepare the surgical site by shaving the fur and sterilizing the skin with an antiseptic solution.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and lambda landmarks.

    • Determine the stereotaxic coordinates for the desired lateral ventricle.

    • Drill a small burr hole through the skull at the determined coordinates.

  • This compound Solution Preparation and Injection:

    • Prepare a fresh solution of this compound in the chosen vehicle (e.g., 10% DMSO in sterile aCSF).

    • Load the solution into a Hamilton syringe fitted with an injection needle.

    • Slowly lower the needle to the target depth in the ventricle.

    • Infuse the solution at a slow, controlled rate.

    • Leave the needle in place for a few minutes post-injection to minimize backflow.

    • Slowly withdraw the needle.

  • Post-Operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as required.

    • Monitor the animal closely during recovery.

Visualizations

experimental_workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_injection Injection cluster_postop Post-Operative prep_animal Anesthetize and Secure Animal expose_skull Expose Skull prep_animal->expose_skull prep_solution Prepare this compound Solution infuse Infuse this compound Solution prep_solution->infuse drill_hole Drill Burr Hole expose_skull->drill_hole insert_cannula Insert Cannula drill_hole->insert_cannula insert_cannula->infuse suture Suture Incision infuse->suture recover Post-Operative Care suture->recover

Caption: Experimental workflow for intracerebroventricular administration of this compound.

troubleshooting_logic start Experiment Start issue Issue Encountered? start->issue precipitate Precipitation? issue->precipitate Yes proceed Proceed with Experiment issue->proceed No backflow Backflow? precipitate->backflow No solution_precipitate Adjust Vehicle / Concentration precipitate->solution_precipitate Yes no_effect No Effect? backflow->no_effect No solution_backflow Reduce Infusion Rate / Volume backflow->solution_backflow Yes solution_no_effect Check Dose / Cannula Placement no_effect->solution_no_effect Yes no_effect->proceed No solution_precipitate->issue solution_backflow->issue solution_no_effect->issue end Experiment Complete proceed->end

Caption: Troubleshooting logic for this compound ICV administration.

References

improving the stability of HFI-437 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of the hypothetical small molecule inhibitor, HFI-437, in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of this compound instability in solution?

A1: Signs of this compound instability can manifest in several ways. The most common indicators include:

  • Precipitation or cloudiness: This suggests that this compound is falling out of solution, which could be due to poor solubility, aggregation, or degradation into less soluble byproducts.[1]

  • Color change: A noticeable change in the color of the solution may indicate chemical degradation of this compound or a reaction with a component in the solvent or buffer.[1]

  • Decrease in concentration: A time-dependent decrease in the measured concentration of this compound, often detected by HPLC, points towards its degradation.[1]

  • Altered chromatographic profile: When analyzed by techniques like HPLC, the appearance of new peaks or a change in the retention time or shape of the main peak can signal the presence of degradation products or isomers.[1]

  • Loss of biological activity: A reduction in the expected biological effect of this compound in your experimental assays is a critical sign of its instability.[1]

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of small molecules like this compound in solution is influenced by several environmental and chemical factors:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions such as hydrolysis, oxidation, and reduction.[2][3][4][5]

  • pH: The pH of the solution can significantly impact the stability of this compound. Many drugs are most stable within a pH range of 4 to 8.[6][7] Extreme pH values can catalyze hydrolysis and other degradation pathways.[6][7]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of light-sensitive compounds.[8][9][10][11]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible functional groups within the this compound molecule.[12]

  • Enzymatic Degradation: If working with biological matrices, enzymes present in the solution can metabolize and degrade this compound.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: Proper preparation and storage are crucial for maintaining the integrity of this compound stock solutions.

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound.

  • Storage Temperature: Store the aliquots at a low temperature, typically -20°C or -80°C, to slow down potential degradation.[13]

  • Protection from Light: If this compound is light-sensitive, store the aliquots in amber vials or wrap them in aluminum foil to protect them from light.[1][11]

  • Inert Atmosphere: For compounds prone to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Troubleshooting Guide for this compound Instability

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Observed Potential Cause Recommended Troubleshooting Steps & Solutions
Precipitate forms in the stock solution upon storage at -20°C. The compound has low solubility in the chosen solvent at low temperatures.Solution: Gently warm the vial to room temperature and vortex to redissolve the compound before use. For future preparations, consider using a different solvent or preparing a less concentrated stock solution.
Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. The compound has poor aqueous solubility, leading to precipitation when the solvent composition changes.Solution: Decrease the final concentration of this compound in the aqueous buffer. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). Use a surfactant or other solubilizing agent, if permissible for your experiment.
Loss of this compound activity in a cell-based assay over the course of a long-term experiment (e.g., 24-72 hours). This compound is unstable in the cell culture medium at 37°C.Solution: Replenish the compound by performing partial or complete media changes at regular intervals (e.g., every 24 hours). Assess the stability of this compound in the specific cell culture medium over time using HPLC or LC-MS to determine its half-life.
Inconsistent results between experiments. Degradation of the this compound stock solution due to improper storage or handling.Solution: Use a fresh aliquot of the stock solution for each experiment. Verify the concentration and purity of the stock solution using HPLC or a similar analytical method. Review storage conditions to ensure they are optimal.
Appearance of new peaks in the HPLC chromatogram of the working solution. Chemical degradation of this compound due to factors like pH, temperature, or light exposure.Solution: Prepare fresh working solutions immediately before each experiment. Protect the working solution from light by using amber tubes or covering them with foil. Maintain the working solution on ice if the compound is temperature-sensitive.

Quantitative Data on this compound Stability (Hypothetical)

The following tables provide hypothetical data to illustrate the impact of pH and temperature on the stability of this compound in an aqueous buffer. This data is for illustrative purposes only.

Table 1: Effect of pH on the Stability of this compound

pH of Solution% this compound Remaining after 24 hours at 25°C
3.075%
5.095%
7.492%
9.060%

Table 2: Effect of Temperature on the Stability of this compound in a pH 7.4 Buffer

Incubation Temperature% this compound Remaining after 24 hours
4°C99%
25°C92%
37°C85%

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound

Objective: To determine the stability of this compound in aqueous solutions of varying pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Sample Preparation: Dilute the this compound stock solution into each buffer to a final concentration of 10 µM. Include a control sample for each pH containing the buffer and the same concentration of the stock solution solvent (e.g., DMSO).

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C) and protect them from light.

  • Time Points: Collect aliquots from each sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the concentration of this compound in each aliquot using a validated HPLC method.

  • Data Interpretation: Plot the percentage of this compound remaining versus time for each pH to determine the degradation kinetics.

Protocol 2: Assessing the Temperature Stability of this compound

Objective: To evaluate the effect of temperature on the stability of this compound.

Methodology:

  • Solution Preparation: Prepare a solution of this compound at a fixed concentration (e.g., 10 µM) in a buffer where it is known to be relatively stable (e.g., pH 7.4).

  • Incubation: Aliquot the solution and incubate the samples at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: Collect samples at various time points (e.g., 0, 8, 24, and 48 hours).

  • Analysis: Determine the concentration of this compound in each sample using HPLC.

  • Data Interpretation: Compare the degradation rates at different temperatures to understand the thermal liability of this compound.

Protocol 3: Photostability Testing of this compound

Objective: To determine if this compound is susceptible to photodegradation.

Methodology:

  • Sample Preparation: Prepare two sets of this compound solutions (e.g., 10 µM in a pH 7.4 buffer).

  • Light Exposure: Expose one set of samples to a controlled light source that mimics daylight, as specified in ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

  • Dark Control: Wrap the second set of samples in aluminum foil to serve as dark controls and place them alongside the exposed samples.[9]

  • Analysis: After the exposure period, analyze the concentration of this compound in both the light-exposed and dark control samples using HPLC.

  • Data Interpretation: A significant decrease in the concentration of the light-exposed sample compared to the dark control indicates photosensitivity.

Visualizations

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation HFI437 This compound HFI437->RAF Inhibition Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Stability_Assessment_Workflow cluster_conditions Incubate under Different Conditions start Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prepare_working Prepare Working Solutions in Relevant Aqueous Buffers start->prepare_working temp_study Temperature Study (4°C, 25°C, 37°C) prepare_working->temp_study ph_study pH Study (pH 3, 5, 7.4, 9) prepare_working->ph_study photo_study Photostability Study (Light vs. Dark) prepare_working->photo_study collect_samples Collect Aliquots at Specific Time Points (T=0, 2, 4, 8, 24h) temp_study->collect_samples ph_study->collect_samples photo_study->collect_samples analyze Analyze this compound Concentration by HPLC or LC-MS collect_samples->analyze data_analysis Data Analysis: - Calculate % Remaining - Determine Degradation Rate analyze->data_analysis end Establish Optimal Storage & Handling Conditions data_analysis->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic start Inconsistent Experimental Results check_stock Check Stock Solution: - Visual Inspection - Age of Aliquot start->check_stock is_stock_ok Is Stock Solution Clear and a Fresh Aliquot? check_stock->is_stock_ok check_purity Verify Purity & Concentration via HPLC is_stock_ok->check_purity No / Unsure check_working Check Working Solution Preparation & Handling is_stock_ok->check_working Yes prepare_new Prepare Fresh Stock Solution check_purity->prepare_new is_working_ok Prepared Fresh? Protected from Light/Heat? check_working->is_working_ok optimize_handling Optimize Handling: - Prepare Fresh - Use Ice - Protect from Light is_working_ok->optimize_handling No check_assay Investigate Assay Conditions (pH, Temp) is_working_ok->check_assay Yes

Caption: Troubleshooting logic for this compound instability.

References

overcoming off-target effects of HFI-437

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HFI-437, a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to dimerize with HIF-β, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.[1]

Q2: What are the potential off-target effects of this compound?

A2: As a member of the HIF-prolyl hydroxylase inhibitor class, this compound may exhibit off-target effects due to the pleiotropic nature of HIF signaling and potential interactions with other 2-oxoglutarate-dependent dioxygenases.[2] Potential off-target effects include, but are not limited to:

  • Unintended modulation of angiogenesis-related gene expression.

  • Alterations in cellular metabolism.

  • Induction of unforeseen cell signaling pathways.

  • In some contexts, cardiovascular effects such as vascular calcification and thrombosis have been discussed for this class of inhibitors.[2]

Q3: How can I minimize the risk of observing off-target effects in my experiments?

A3: To minimize off-target effects, we recommend the following strategies:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect (HIF-α stabilization) in your specific cell system.

  • Employ orthogonal controls: Use a structurally unrelated HIF-PHI to confirm that the observed phenotype is a result of on-target HIF stabilization and not a specific off-target effect of this compound's chemical scaffold.

  • Utilize genetic validation: Employ techniques like siRNA or CRISPR/Cas9 to knock down HIF-1α or HIF-2α. If the phenotype observed with this compound is rescued or mimicked by HIF-α knockdown, it provides strong evidence for an on-target effect.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability

You observe a significant decrease in cell viability in your cultures treated with this compound at a concentration that effectively stabilizes HIF-α.

Possible Cause: The observed cytotoxicity may be an off-target effect of this compound, independent of its action on PHDs.

Troubleshooting Workflow:

A Unexpected Cell Viability Decrease B Perform Dose-Response Cell Viability Assay (e.g., MTT or MTS) A->B C Is cytotoxicity observed at concentrations that stabilize HIF-α? B->C D Toxicity likely due to off-target effects. C->D Yes E Toxicity may be on-target or due to exaggerated pharmacology. C->E No F Conduct Kinase Selectivity Profiling D->F G Assess Apoptosis Markers (e.g., Caspase-3 cleavage by Western Blot) D->G H Identify potential off-target kinases F->H I Confirm activation of apoptosis G->I J Validate off-target kinase involvement using a specific inhibitor for the identified kinase H->J K Consider using a lower, non-toxic concentration of this compound or an alternative HIF-PHI I->K J->K

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Methodologies:

  • Cell Viability Assay (MTT/MTS): A detailed protocol for assessing cell viability using MTT or MTS assays can be found below. This will help quantify the cytotoxic effect of this compound across a range of concentrations.

  • Kinase Selectivity Profiling: Submit this compound to a commercial kinase profiling service to identify potential off-target kinases. A sample data table is provided below.

  • Western Blot for Apoptosis Markers: Assess the levels of cleaved caspase-3 and PARP in cell lysates treated with this compound to determine if apoptosis is being induced.

Data Presentation: Kinase Selectivity Profile of this compound

Below is a hypothetical kinase selectivity profile for this compound, demonstrating how to present such data. In this example, this compound shows some off-target activity against Src family kinases.

Kinase TargetIC50 (nM)On-Target/Off-Target
PHD2 (On-target) 15 On-target
Src850Off-target
Lck1200Off-target
Fyn1500Off-target
Abl>10,000Off-target
EGFR>10,000Off-target
Issue 2: Activation of an Unexpected Signaling Pathway

You observe the phosphorylation and activation of a signaling protein (e.g., Akt) that is not a known downstream target of HIF, following treatment with this compound.

Possible Cause: this compound may be directly or indirectly activating a kinase or inhibiting a phosphatase involved in this signaling pathway.

Troubleshooting Workflow:

A Unexpected Signaling Pathway Activation (e.g., p-Akt increase) B Confirm with a Structurally Different HIF-PHI A->B C Does the alternative HIF-PHI also activate the pathway? B->C D Activation is likely a specific off-target effect of this compound. C->D No E Activation may be a general consequence of HIF stabilization in this cell type. C->E Yes F Perform In Vitro Kinase Assay with the putative off-target kinase (e.g., Akt) D->F G Does this compound directly activate the kinase? F->G H This compound is a direct activator. G->H Yes I This compound acts upstream of the kinase. G->I No J Use a specific inhibitor of the activated pathway (e.g., an Akt inhibitor) to see if the phenotype is rescued H->J K Consider the implications for your experimental interpretation I->K J->K

Caption: Troubleshooting workflow for unexpected pathway activation.

Detailed Methodologies:

  • Western Blot Analysis: A detailed protocol for Western blotting is provided below to confirm the phosphorylation status of the protein of interest.

  • In Vitro Kinase Assay: A general protocol for an in vitro kinase assay is provided to test for direct activation of a purified kinase by this compound.

Issue 3: Discrepancy Between HIF-α Stabilization and Downstream Gene Expression

This compound effectively stabilizes HIF-α protein, but the expected downstream target genes (e.g., VEGFA, GLUT1) are not upregulated as measured by qPCR.

Possible Cause: this compound may have off-target effects that interfere with the transcriptional activity of the HIF complex or the stability of the target mRNA.

Troubleshooting Workflow:

A HIF-α Stabilized, but No Target Gene Upregulation B Check for Nuclear Translocation of HIF-α (Immunofluorescence or Nuclear/Cytoplasmic Fractionation) A->B C Is HIF-α translocating to the nucleus? B->C D Issue with nuclear import. C->D No E HIF-α is in the nucleus but transcriptionally inactive or mRNA is unstable. C->E Yes F Perform Chromatin Immunoprecipitation (ChIP-qPCR) on HIF-responsive elements (HREs) E->F G Is HIF-α binding to HREs? F->G H HIF-α binding is inhibited. G->H No I HIF-α binds, but transcription is blocked or mRNA is degraded. G->I Yes J Investigate potential effects on RNA stability (e.g., Actinomycin D chase experiment) I->J K Consider off-target effects on transcriptional co-activators or RNA-binding proteins J->K

Caption: Troubleshooting workflow for gene expression discrepancies.

Detailed Methodologies:

  • Quantitative PCR (qPCR): A detailed protocol for qPCR is provided below to accurately measure mRNA levels of HIF target genes.

  • Nuclear/Cytoplasmic Fractionation followed by Western Blot: This technique can be used to determine the subcellular localization of HIF-α.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

In Vitro Kinase Assay
  • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and a buffer containing ATP and MgCl2.

  • Compound Addition: Add this compound at various concentrations or a vehicle control.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure kinase activity. This can be done by quantifying the amount of phosphorylated substrate (e.g., using a phosphospecific antibody in an ELISA format) or by measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo).

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction in a 96-well plate using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for your gene of interest (e.g., VEGFA) and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples.

Signaling Pathway Diagram

cluster_0 Normoxia cluster_1 Hypoxia or this compound HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O2 VHL VHL HIF-1α->VHL Binding PHDs->HIF-1α Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF-1α Degradation This compound This compound PHDs_i PHDs This compound->PHDs_i Inhibition HIF-1α_s HIF-1α HIF_complex HIF-1α/HIF-1β HIF-1α_s->HIF_complex HIF-1β HIF-1β HIF-1β->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE Target_Genes Target Genes (e.g., VEGFA, EPO, GLUT1) HRE->Target_Genes Transcription

Caption: The HIF-1α signaling pathway under normoxia and in the presence of this compound.

References

Technical Support Center: Refining HFI-437 Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on establishing and troubleshooting long-term experimental protocols for the novel small molecule inhibitor, HFI-437. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before initiating a long-term study with this compound?

A1: Before embarking on a long-term study, it is crucial to thoroughly characterize the activity and properties of this compound. This includes determining its half-maximal inhibitory concentration (IC50) in various cell lines of interest, assessing its solubility and stability under experimental conditions, and establishing an initial understanding of its on-target and potential off-target effects. A pilot study is recommended to determine the maximum tolerated dose (MTD) in animal models for in vivo experiments.[1]

Q2: How do I determine the optimal concentration of this compound for long-term in vitro studies?

A2: The optimal concentration for long-term studies is often lower than the initially determined IC50 value to avoid inducing excessive cytotoxicity that could confound the experimental results.[2] A common approach is to use a concentration at or slightly above the IC50 for the primary target to maintain target engagement while minimizing off-target effects and cell death.[3] It is advisable to perform a dose-response curve over a longer treatment period (e.g., 7-10 days) to identify a concentration that maintains a desired level of target inhibition without significantly impacting cell viability.[2]

Q3: What are the common mechanisms of acquired resistance to small molecule inhibitors like this compound?

A3: Acquired resistance is a significant challenge in long-term inhibitor studies. Common mechanisms include mutations in the drug target that prevent inhibitor binding, amplification of the target gene, and activation of alternative or redundant signaling pathways that bypass the inhibited target.[4][5][6] Upregulation of drug efflux pumps, which actively remove the inhibitor from the cell, is another frequent resistance mechanism.

Q4: How can I monitor for the development of resistance to this compound in my long-term cell culture experiments?

A4: Regularly monitoring the sensitivity of your cell lines to this compound is essential. This can be done by performing periodic IC50 assays. An increase in the IC50 value over time is a strong indicator of developing resistance. Additionally, monitoring the expression and phosphorylation status of the target protein and downstream signaling molecules can provide insights into the mechanism of resistance.

Q5: What are the key considerations for designing long-term in vivo studies with this compound?

A5: For long-term in vivo studies, it is critical to have a well-defined dosing regimen based on the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1] This includes determining the optimal dose, frequency, and route of administration to maintain therapeutic concentrations at the target site.[7] Regular monitoring of animal health, body weight, and tumor volume (in oncology models) is crucial.[7] It is also important to include appropriate control groups, such as a vehicle-only control, to account for any effects of the formulation.[1]

Troubleshooting Guides

Problem 1: Inconsistent results or high variability between experiments.

  • Question: My experimental results with this compound are not reproducible. What could be the cause?

  • Answer: Inconsistent results can stem from several factors.[3][8]

    • Compound Stability: Ensure that your this compound stock solution is stored correctly and that you are preparing fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.[8]

    • Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and media composition.[3]

    • Assay Performance: Standardize all incubation times, reagent concentrations, and measurement parameters. Use calibrated pipettes to ensure accuracy.[3]

Problem 2: Unexpected or off-target effects are observed.

  • Question: I am observing cellular phenotypes that are not consistent with the known function of the intended target of this compound. How can I investigate this?

  • Answer: Unexplained phenotypes may indicate off-target effects.[3]

    • Validate with a Secondary Inhibitor: Use a structurally different inhibitor that targets the same protein. If the phenotype is not replicated, it is likely an off-target effect of this compound.[3]

    • Perform a Rescue Experiment: If possible, overexpress a mutant version of the target protein that is resistant to this compound. If the phenotype is not rescued, it suggests the involvement of other targets.[3]

    • Proteomics-Based Approaches: Mass spectrometry can be used to identify unintended protein interactions or changes in protein expression levels following this compound treatment.

Problem 3: Development of rapid resistance in cell culture models.

  • Question: My cultured cells are quickly becoming resistant to this compound. What can I do to mitigate this?

  • Answer: While resistance is a common challenge, its rapid onset can sometimes be managed.

    • Optimize Concentration: As mentioned in the FAQs, using the lowest effective concentration can reduce the selective pressure that drives the emergence of resistant clones.

    • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 3 days on, 4 days off) to lessen the selective pressure.

    • Combination Therapy: Investigate combining this compound with another inhibitor that targets a parallel or downstream pathway to prevent the activation of escape pathways.

Data Presentation

Table 1: Hypothetical this compound In Vitro Activity

Cell LineTarget ExpressionIC50 (nM) (72h)Recommended Long-Term Concentration (nM)
Cell Line AHigh1520 - 30
Cell Line BMedium5060 - 75
Cell Line CLow200250 - 300

Table 2: Timeline of Acquired Resistance to Kinase Inhibitors in Preclinical Models

Inhibitor ClassCancer TypeTime to Resistance (in vitro)Time to Resistance (in vivo)Reference
EGFR TKILung Cancer8 - 12 weeks3 - 6 months[5][9]
ErbB2 InhibitorBreast CancerNot specified~12 months (clinical)[4][6]

Experimental Protocols

Protocol 1: Long-Term (10-Day) In Vitro Treatment with this compound

  • Cell Seeding: Seed cells at a consistent, predetermined density in multi-well plates. Allow cells to adhere for 24 hours.[2]

  • Treatment Initiation: Prepare fresh dilutions of this compound in complete cell culture medium. Replace the existing medium with the this compound-containing medium or vehicle control.[2]

  • Medium Changes: Change the medium with freshly prepared this compound or vehicle every 2-3 days to ensure a consistent concentration of the inhibitor and to replenish nutrients.[2]

  • Monitoring: Monitor cell morphology and confluency daily.

  • Endpoint Analysis: At the end of the 10-day treatment period, harvest cells for downstream analysis, such as cell viability assays, protein expression analysis (Western blot), or RNA sequencing.

Mandatory Visualization

HFI437_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target Pathway) MEK->ERK Downstream_Effects Downstream Effects (Proliferation, Survival) ERK->Downstream_Effects HFI437 This compound HFI437->MEK

Caption: Hypothetical signaling pathway targeted by this compound.

Long_Term_Study_Workflow start Start: Hypothesis protocol_dev Protocol Development: - Determine IC50 - Assess Stability start->protocol_dev pilot_study Pilot Study: - In vitro dose-response (long-term) - In vivo MTD study protocol_dev->pilot_study main_study Main Long-Term Study: - In vitro or In vivo model - Chronic dosing pilot_study->main_study monitoring Regular Monitoring: - Cell viability / Tumor volume - Biomarkers main_study->monitoring data_analysis Data Analysis: - Statistical analysis - Assess resistance monitoring->data_analysis conclusion Conclusion & Next Steps data_analysis->conclusion

Caption: Experimental workflow for a long-term inhibitor study.

Troubleshooting_Tree problem Problem: Inconsistent Results check_compound Check Compound: - Fresh dilutions? - Proper storage? problem->check_compound Is the compound stable? check_cells Check Cells: - Consistent passage? - Consistent density? problem->check_cells Are cell conditions consistent? check_assay Check Assay: - Calibrated pipettes? - Standardized timing? problem->check_assay Is the assay protocol standardized? compound_ok Compound OK check_compound->compound_ok cells_ok Cells OK check_cells->cells_ok assay_ok Assay OK check_assay->assay_ok

Caption: Troubleshooting decision tree for inconsistent results.

References

addressing inconsistencies in HFI-437 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding inconsistencies observed in experimental results with HFI-437. Our aim is to help researchers, scientists, and drug development professionals achieve reliable and reproducible data.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in IC50 Values Across Experiments

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Cell Passage Number Ensure consistent use of cells within a narrow passage number range (e.g., passages 5-15).Reduced variability in IC50 values.
Serum Concentration Serum components can interfere with this compound activity. Test a range of serum concentrations (e.g., 2%, 5%, 10%) or use serum-free media.A consistent IC50 value under defined serum conditions.
This compound Solubility This compound may precipitate at higher concentrations. Visually inspect solutions for precipitation and consider using a fresh stock or a different solvent.Accurate and reproducible drug concentrations.
Assay Incubation Time The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time.Identification of the most consistent time point for IC50 determination.

Issue 2: Inconsistent Effects on ERK and Akt Phosphorylation

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Timing of Lysate Collection The phosphorylation state of kinases can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) after this compound treatment to capture the peak effect.A clear and reproducible temporal effect of this compound on p-ERK and p-Akt levels.
Cell Density High cell density can lead to nutrient depletion and activation of stress-related pathways, affecting signaling. Seed cells at a consistent density and ensure they are in the logarithmic growth phase.More consistent baseline and post-treatment phosphorylation levels.
Reagent Quality Ensure the quality and specificity of primary and secondary antibodies used for Western blotting. Use appropriate positive and negative controls.Reliable detection of phosphorylated and total protein levels.
Loading Controls Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all wells.Accurate normalization of p-ERK and p-Akt signals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Kinase Activating Protein (KAP). KAP is an upstream regulator of both the MAPK/ERK and PI3K/Akt signaling pathways. By inhibiting KAP, this compound is expected to decrease the phosphorylation of key downstream effectors like ERK and Akt, leading to reduced cell proliferation and survival.

HFI437_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor KAP KAP Receptor->KAP MAPK_ERK_Pathway MAPK/ERK Pathway KAP->MAPK_ERK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway KAP->PI3K_Akt_Pathway Proliferation_Survival Proliferation & Survival MAPK_ERK_Pathway->Proliferation_Survival PI3K_Akt_Pathway->Proliferation_Survival HFI437 This compound HFI437->KAP

Caption: Proposed mechanism of action for this compound.

Q2: We are observing a discrepancy between our cell viability assay (e.g., MTT) and apoptosis assay (e.g., Caspase-3/7 activity). What could be the reason?

A2: This can occur if this compound induces cytostatic effects (cell cycle arrest) rather than cytotoxic effects (cell death) at certain concentrations or time points. An MTT assay measures metabolic activity and may not distinguish between cytostatic and cytotoxic effects. We recommend complementing your viability assays with a direct measure of cell number (e.g., cell counting) and a cell cycle analysis (e.g., by flow cytometry) to clarify the cellular phenotype.

Troubleshooting_Logic Start Discrepancy Observed: Viability vs. Apoptosis Hypothesis Hypothesis: Cytostatic vs. Cytotoxic Effect Start->Hypothesis Action1 Perform Cell Cycle Analysis (Flow Cytometry) Hypothesis->Action1 Test Action2 Direct Cell Count (e.g., Trypan Blue) Hypothesis->Action2 Test Result1 Result: Cell Cycle Arrest Action1->Result1 Result2 Result: No Change in Cell Number Action2->Result2 Conclusion Conclusion: This compound is primarily cytostatic at the tested concentration/time. Result1->Conclusion Result2->Conclusion Western_Blot_Workflow Cell_Treatment 1. Cell Treatment Lysis 2. Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification Sample_Prep 4. Sample Preparation Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE & Transfer Sample_Prep->SDS_PAGE Blocking 6. Blocking & Primary Ab SDS_PAGE->Blocking Secondary_Ab 7. Secondary Ab & Detection Blocking->Secondary_Ab Analysis 8. Data Analysis Secondary_Ab->Analysis

HFI-437 degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "HFI-437" is not widely documented in scientific literature. Based on available information, it is presumed that "this compound" is an internal or alternative designation for the peptide boronic acid derivative 2-Pyz-(CO)-Phe-Leu-B(OH)₂ . This technical support guide is based on the known degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound is believed to be oxidative. This process involves the cleavage of the boronic acid group from the peptide backbone, resulting in the formation of an alcohol derivative.[1] This oxidative degradation can occur under various experimental conditions.

Q2: How do pH levels affect the stability of this compound?

A2: this compound is susceptible to degradation under both acidic and basic conditions. The degradation mechanism in these environments appears to be an initial oxidative pathway.[1] Therefore, maintaining a neutral pH is crucial for minimizing degradation during experiments.

Q3: Are there any common laboratory reagents that can accelerate the degradation of this compound?

A3: Yes, surprisingly, the presence of ascorbate and EDTA has been shown to accelerate the degradation of this compound rather than inhibit it.[1] This is counterintuitive as these are often used as antioxidants. Hydrogen peroxide also promotes the degradation of this compound.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in assays.

This could be a result of the degradation of the compound, leading to a lower concentration of the active form.

Potential Cause Recommended Action
Oxidative Degradation Prepare solutions fresh for each experiment. Avoid prolonged exposure to atmospheric oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive, long-term experiments.
Inappropriate pH of Buffer Ensure the pH of all buffers and solutions is neutral. This compound is known to degrade in both acidic and basic conditions[1].
Presence of Accelerants Avoid the use of ascorbate and EDTA in your experimental setup, as these have been found to accelerate degradation[1].
Contaminated Reagents Use high-purity solvents and reagents to avoid contaminants that may promote oxidation.
Issue 2: Appearance of unexpected peaks during analytical chromatography (e.g., HPLC).

The presence of additional peaks often indicates the formation of degradation products.

Potential Degradation Product Identification Mitigation Strategy
Alcohol Derivative The primary degradation product is an alcohol formed by the cleavage of the boronic acid group[1]. This can be identified by mass spectrometry, which will show a loss of the B(OH)₂ group and the addition of an OH group.Follow the recommendations in Issue 1 to minimize oxidative degradation.
Isomers and Hydrolysis Products Further degradation can lead to isomerization and hydrolysis of the peptide backbone[1]. These can be characterized by NMR spectroscopy and mass spectrometry.Strict control of pH and temperature, along with minimizing the duration of experiments, can help reduce the formation of these secondary degradation products.

Experimental Protocols

The following are summaries of key experimental approaches for studying the stability of this compound, based on published research methodologies.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under accelerated conditions.

Methodology:

  • Prepare a solution of this compound in an appropriate aqueous buffer.

  • Introduce a stress agent. A common agent used for this compound is hydrogen peroxide to simulate oxidative stress[1].

  • Incubate the solution at a controlled temperature.

  • At various time points, withdraw aliquots of the sample.

  • Analyze the samples using techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound and the appearance of degradation products.

  • Characterize the degradation products using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures[1].

pH Stability Profile

Objective: To determine the stability of this compound across a range of pH values.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., from acidic to basic).

  • Dissolve this compound in each buffer to a known concentration.

  • Incubate the solutions at a constant temperature.

  • Monitor the concentration of this compound over time using a stability-indicating HPLC method.

  • Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.

Visualizations

cluster_degradation This compound Degradation Pathway HFI_437 This compound (2-Pyz-(CO)-Phe-Leu-B(OH)₂) Initial_Degradation Initial Oxidative Degradation HFI_437->Initial_Degradation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Initial_Degradation Acidic_Basic_Conditions Acidic or Basic pH Acidic_Basic_Conditions->Initial_Degradation Accelerants Accelerants (Ascorbate, EDTA) Accelerants->Initial_Degradation Alcohol_Product Alcohol Derivative (Cleavage of Boronic Acid) Initial_Degradation->Alcohol_Product Further_Degradation Further Degradation Alcohol_Product->Further_Degradation Isomers_Hydrolysis Isomers and Hydrolysis Products Further_Degradation->Isomers_Hydrolysis

Caption: Oxidative degradation pathway of this compound.

cluster_workflow Troubleshooting Workflow for this compound Instability Start Inconsistent Experimental Results Check_Preparation Review Solution Preparation: - Freshly prepared? - Purity of reagents? Start->Check_Preparation Check_Conditions Evaluate Experimental Conditions: - pH of buffers (neutral?) - Presence of accelerants (ascorbate, EDTA)? Start->Check_Conditions Analytical_Verification Perform Analytical Verification (HPLC): - Check for degradation peaks Check_Preparation->Analytical_Verification Check_Conditions->Analytical_Verification Identify_Products Characterize Degradation Products (MS, NMR) Analytical_Verification->Identify_Products Degradation Observed End Consistent Results Analytical_Verification->End No Degradation Optimize_Protocol Optimize Experimental Protocol: - Use inert atmosphere - Adjust buffer composition - Minimize experiment duration Identify_Products->Optimize_Protocol Optimize_Protocol->Start

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Enhancing the Bioavailability of HFI-437

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of HFI-437.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of this compound?

Low oral bioavailability of a compound like this compound can stem from several factors. Primarily, it is often linked to poor aqueous solubility, which limits the dissolution of the drug in the gastrointestinal fluids, a prerequisite for absorption. Another significant factor can be low membrane permeability, hindering its ability to cross the intestinal wall and enter systemic circulation. Additionally, the compound might be subject to first-pass metabolism in the liver, where it is broken down before it can exert its therapeutic effect.[1][2]

Q2: What are the initial steps to consider for enhancing the bioavailability of this compound?

A common starting point is to address solubility issues. This can be approached through various formulation strategies.[3] Techniques such as particle size reduction (micronization or nanonization) can increase the surface area for dissolution.[4][5] Another effective strategy is the use of solid dispersions, where this compound is dispersed in a carrier to improve its dissolution rate.[4][5] Lipid-based formulations, like self-emulsifying drug delivery systems (SEDDS), can also be employed to enhance the solubility and absorption of lipophilic drugs.[3][6]

Q3: How can I determine if poor solubility or poor permeability is the primary issue for this compound?

The Biopharmaceutics Classification System (BCS) is a framework that can help classify drugs based on their solubility and permeability.[4] To classify this compound, you would need to conduct solubility studies at different pH levels and permeability assays, such as Caco-2 cell monolayer permeability studies. If this compound exhibits high permeability but low solubility, it would be classified as a BCS Class II compound, indicating that solubility enhancement is the key to improving its bioavailability. Conversely, if it has low permeability and high solubility (BCS Class III), the focus should be on strategies to improve its transport across the intestinal membrane. If both are low (BCS Class IV), a combination of approaches may be necessary.[4]

Troubleshooting Guides

Issue 1: this compound shows poor dissolution in in-vitro tests.
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of crystalline this compound 1. Particle Size Reduction: Employ micronization or nanomilling techniques to reduce the particle size of this compound.[4][5] 2. Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer carrier.[4][7] 3. Complexation: Investigate complexation with cyclodextrins to enhance solubility.[4][6]Increased dissolution rate due to a larger surface area or improved wetting and solubility.
Inadequate formulation 1. Incorporate Surfactants: Add a suitable surfactant to the formulation to improve the wettability of this compound.[8] 2. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to keep the drug in a solubilized state.[6]Enhanced dissolution by reducing the surface tension between the drug and the dissolution medium.
Issue 2: In-vivo studies with this compound show low plasma concentrations despite good in-vitro dissolution.
Potential Cause Troubleshooting Step Expected Outcome
Poor membrane permeability 1. Permeation Enhancers: Include permeation enhancers in the formulation to facilitate the transport of this compound across the intestinal epithelium.[1][6] 2. Prodrug Approach: Design a more lipophilic prodrug of this compound that can more easily cross the cell membrane and then be converted to the active compound.[2]Increased absorption and higher plasma concentrations of this compound.
First-pass metabolism 1. Inhibition of Metabolic Enzymes: Co-administer this compound with a known inhibitor of the primary metabolizing enzymes (e.g., specific Cytochrome P450 inhibitors).[1] 2. Lymphatic Targeting: Utilize lipid-based formulations, such as those containing long-chain fatty acids, to promote lymphatic uptake and bypass the portal circulation to the liver.[2][7]Reduced pre-systemic metabolism leading to increased systemic exposure.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried mass using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like DSC and XRD.

Protocol 2: In-Vitro Dissolution Testing
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Prepare a dissolution medium that simulates intestinal fluid (e.g., phosphate buffer, pH 6.8).

  • Procedure:

    • Place a known amount of the this compound formulation in the dissolution vessel.

    • Maintain the temperature at 37°C ± 0.5°C and the paddle speed at a specified rate (e.g., 50 rpm).

    • Withdraw samples at predetermined time intervals.

    • Replace the withdrawn volume with fresh dissolution medium.

  • Analysis: Analyze the samples for the concentration of this compound using a validated analytical method (e.g., HPLC).

Visualizations

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Strategy Selection cluster_formulation Formulation Approaches Low Bioavailability Low Bioavailability Solubility Studies Solubility Studies Low Bioavailability->Solubility Studies Permeability Assays Permeability Assays Low Bioavailability->Permeability Assays Solubility Enhancement Solubility Enhancement Solubility Studies->Solubility Enhancement Permeability Enhancement Permeability Enhancement Permeability Assays->Permeability Enhancement Particle Size Reduction Particle Size Reduction Solubility Enhancement->Particle Size Reduction Solid Dispersion Solid Dispersion Solubility Enhancement->Solid Dispersion Lipid-Based Systems Lipid-Based Systems Solubility Enhancement->Lipid-Based Systems Prodrug Design Prodrug Design Permeability Enhancement->Prodrug Design

Caption: Workflow for addressing low bioavailability.

Signaling_Pathway_First_Pass_Metabolism Oral Administration of this compound Oral Administration of this compound GI Tract Absorption GI Tract Absorption Oral Administration of this compound->GI Tract Absorption Portal Vein Portal Vein GI Tract Absorption->Portal Vein Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Portal Vein->Liver (First-Pass Metabolism) Systemic Circulation Systemic Circulation Liver (First-Pass Metabolism)->Systemic Circulation Reduced this compound Metabolites Metabolites Liver (First-Pass Metabolism)->Metabolites

Caption: First-pass metabolism of this compound.

References

Technical Support Center: Troubleshooting HFI-437 (CFI-400437) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Polo-like kinase 4 (PLK4) inhibitor, HFI-437 (also known as CFI-400437), in high-throughput screening (HTS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, more commonly known as CFI-400437, is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, a process essential for cell division.[3] Its dysregulation is often associated with tumorigenesis, making it an attractive target for cancer therapy.

Q2: What is the reported potency of CFI-400437 against PLK4 and other kinases?

CFI-400437 is highly potent against PLK4 with a reported IC50 of approximately 0.6 nM in biochemical assays.[1][2][4] It exhibits selectivity against other members of the PLK family. However, it can inhibit other kinases at higher concentrations, such as Aurora A (IC50 = 0.37 µM), Aurora B (IC50 = 0.21 µM), KDR (IC50 = 0.48 µM), and FLT-3 (IC50 = 0.18 µM).[1][4]

Q3: I am observing a lower than expected potency for CFI-400437 in my cell-based assay compared to the biochemical IC50. Why might this be?

Discrepancies between biochemical and cell-based assay potencies are common. Several factors can contribute to this:

  • Cell permeability: The compound may have poor membrane permeability, limiting its access to the intracellular target.

  • Efflux pumps: The compound could be actively transported out of the cell by efflux pumps.

  • Intracellular ATP concentration: CFI-400437 is an ATP-competitive inhibitor. The high intracellular concentration of ATP (millimolar range) can compete with the inhibitor, leading to a rightward shift in the IC50 value.[5]

  • Target engagement: The kinase might be in an inactive conformation within the cell, which the inhibitor cannot bind to.[6]

Q4: My dose-response curve for CFI-400437 is showing a steep or shallow slope. What could be the reason?

The slope of the dose-response curve provides insights into the mechanism of inhibition.

  • A steep slope can sometimes indicate positive cooperativity or off-target effects at higher concentrations.

  • A shallow slope might suggest issues such as compound instability, insolubility at higher concentrations, or complex inhibitory mechanisms. It's also important to ensure the assay is within its linear range.

Q5: How can I be sure that the observed activity of CFI-400437 is not a result of assay interference?

Assay interference is a common source of false positives in HTS.[7][8] To rule this out:

  • Perform counter-screens: Test the compound in an assay format that lacks the target enzyme but contains all other assay components.

  • Use orthogonal assays: Confirm hits using a different assay technology that relies on a distinct detection principle.[9] For example, if your primary screen is a luminescence-based assay measuring ATP consumption, a fluorescence resonance energy transfer (FRET)-based binding assay could be a good orthogonal choice.

  • Check for compound autofluorescence or quenching: If using a fluorescence-based assay, measure the fluorescence of the compound alone at the excitation and emission wavelengths of the assay.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells

High variability between replicate wells can obscure real hits and lead to a high number of false negatives.

Potential Cause Troubleshooting Step
Pipetting Errors Calibrate and validate all liquid handlers and pipettes. Ensure proper mixing of reagents.
Compound Precipitation Visually inspect plates for precipitates. Determine the kinetic solubility of CFI-400437 in your assay buffer.[10][11] Consider reducing the final DMSO concentration.
Edge Effects Use a plate layout that avoids placing samples in the outer wells, or use plates with moats and ensure proper sealing to minimize evaporation.
Inconsistent Cell Seeding For cell-based assays, ensure a homogeneous cell suspension and use validated cell counting and dispensing methods.
Reagent Instability Prepare fresh reagents daily. Check the stability of the kinase and substrate under assay conditions.
Issue 2: Low Z'-Factor

A low Z'-factor (<0.5) indicates a small separation between the positive and negative controls, making it difficult to identify true hits reliably.

Potential Cause Troubleshooting Step
Suboptimal Reagent Concentrations Optimize the concentrations of the kinase, substrate, and ATP. For ATP-competitive inhibitors, the ATP concentration should ideally be at or below the Km value.
Low Kinase Activity Ensure the kinase is active and stable in the assay buffer. Check for the presence of any inhibiting contaminants in the reagents.
Assay Window Too Small For TR-FRET assays, ensure the correct instrument settings (filters, dichroic mirrors) are used.[12] For luminescence assays, check for sufficient signal-to-background.
High Background Signal Identify and minimize the source of the high background. This could be from the buffer components, detection reagents, or the microplate itself.
Incorrect Incubation Times Optimize the incubation times for both the kinase reaction and the detection steps.[3]
Issue 3: High Rate of False Positives

False positives are compounds that appear active in the primary screen but do not genuinely inhibit the target.

Potential Cause Troubleshooting Step
Compound Interference As mentioned in FAQ 5, perform counter-screens and orthogonal assays. Check for autofluorescence or quenching.
Compound Aggregation Test for inhibition in the presence of a non-ionic detergent like Triton X-100 (e.g., at 0.01%). Aggregating compounds often show reduced activity in the presence of detergents.[7]
Reactive Compounds Use cheminformatics filters to flag Pan-Assay Interference Compounds (PAINS).[13]
Lack of Specificity Profile hits against a panel of related kinases to assess selectivity.

Data Presentation

Table 1: Reported IC50 Values for CFI-400437
TargetAssay TypeIC50Reference
PLK4Biochemical0.6 nM[1][2][4]
Aurora ABiochemical0.37 µM[1][4]
Aurora BBiochemical0.21 µM[1][4]
KDRBiochemical0.48 µM[1][4]
FLT-3Biochemical0.18 µM[1][4]
MDA-MB-468 cellsCell-based (Growth)Not specified[1]
MCF-7 cellsCell-based (Growth)Not specified[1]
MDA-MB-231 cellsCell-based (Growth)Not specified[1]
Table 2: Key HTS Quality Control Metrics
MetricFormulaAcceptable RangeInterpretation
Z'-Factor 1 - (3*(SDpos + SDneg)) / |Meanpos - Meanneg|0.5 - 1.0Excellent assay quality
0 - 0.5Marginal assay
< 0Unacceptable assay
Signal-to-Background (S/B) Meansignal / Meanbackground> 10Generally desirable
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100< 10%Good precision

Experimental Protocols

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay for PLK4

This protocol is adapted from general LanthaScreen™ protocols and should be optimized for your specific laboratory conditions.

Materials:

  • Recombinant full-length human PLK4

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • CFI-400437

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of CFI-400437 in 100% DMSO. Then, prepare a 4X working solution by diluting the DMSO stock into the assay buffer.

  • Kinase/Antibody Mixture: Prepare a 2X solution of PLK4 and Eu-anti-Tag Antibody in the assay buffer. The optimal concentrations should be determined empirically.

  • Tracer Solution: Prepare a 4X solution of the appropriate kinase tracer in the assay buffer. The tracer concentration should be at or near its Kd for PLK4.

  • Assay Assembly:

    • Add 5 µL of the 4X CFI-400437 working solution to the assay wells.

    • Add 10 µL of the 2X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 4X Tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and read emissions at ~615 nm (Europium donor) and ~665 nm (Tracer acceptor). Calculate the emission ratio (665 nm / 615 nm).

Protocol 2: ADP-Glo™ Kinase Assay for PLK4

This protocol is a general guideline for using the ADP-Glo™ assay to measure PLK4 activity.

Materials:

  • Recombinant full-length human PLK4

  • Substrate for PLK4 (e.g., a generic kinase substrate like myelin basic protein, or a specific peptide substrate if known)

  • ATP

  • CFI-400437

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well, white microplates

Procedure:

  • Kinase Reaction:

    • Add 2.5 µL of 2X PLK4 and 2X substrate in reaction buffer to the assay wells.

    • Add 2.5 µL of 2X CFI-400437 and 2X ATP in reaction buffer to initiate the reaction. The final ATP concentration should be at or near the Km value for PLK4.

  • Incubation: Incubate the kinase reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Mandatory Visualizations

PLK4_Signaling_Pathway cluster_G1_S G1/S Phase cluster_Mitosis Mitosis cluster_Downstream Downstream Effects PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication promotes Spindle_Assembly Spindle Assembly Centriole_Duplication->Spindle_Assembly Genomic_Instability Genomic Instability Spindle_Assembly->Genomic_Instability Aneuploidy Aneuploidy Genomic_Instability->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis CFI_400437 CFI-400437 CFI_400437->PLK4 inhibits

Caption: Simplified PLK4 signaling pathway and the inhibitory action of CFI-400437.

HTS_Workflow cluster_Preparation Assay Preparation cluster_Execution HTS Execution cluster_Analysis Data Analysis Compound_Plating Compound Plating (CFI-400437 & Library) Assay Assay Incubation Compound_Plating->Assay Reagent_Preparation Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Preparation->Assay Detection Signal Detection Assay->Detection Data_QC Data Quality Control (Z', %CV) Detection->Data_QC Hit_Identification Hit Identification Data_QC->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination

Caption: General high-throughput screening workflow for a kinase inhibitor like CFI-400437.

Troubleshooting_Tree Start Problem Observed High_Variability High Variability? Start->High_Variability Low_Z_Factor Low Z'-Factor? High_Variability->Low_Z_Factor No Check_Pipetting Check Pipetting & Solubility High_Variability->Check_Pipetting Yes High_False_Positives High False Positives? Low_Z_Factor->High_False_Positives No Optimize_Reagents Optimize Reagent Concentrations Low_Z_Factor->Optimize_Reagents Yes Run_Counterscreens Run Counter-screens & Orthogonal Assays High_False_Positives->Run_Counterscreens Yes Solution Problem Resolved High_False_Positives->Solution No Check_Pipetting->Solution Optimize_Reagents->Solution Run_Counterscreens->Solution

Caption: A decision tree for troubleshooting common issues in HTS assays.

References

Validation & Comparative

HFI-437 vs. HFI-419: A Comparative Analysis of Two Potent IRAP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cognitive enhancers and therapeutics for neurological disorders, the inhibition of Insulin-Regulated Aminopeptidase (IRAP) has emerged as a promising strategy. Among the molecules developed to target this enzyme, HFI-437 and HFI-419 have been identified as potent non-peptidic inhibitors. This guide provides a detailed comparative analysis of these two compounds, summarizing available quantitative data, outlining experimental protocols, and visualizing their mechanism of action for researchers, scientists, and drug development professionals.

While both compounds target IRAP, a comprehensive, direct comparison is challenging due to a notable disparity in the volume of publicly available research. Extensive studies have been published on the in vitro and in vivo effects of HFI-419, while data for this compound is comparatively scarce, primarily focusing on its initial characterization.

Biochemical Potency and Selectivity

The primary differentiator established in the literature is the in vitro potency of the two inhibitors. This compound exhibits a significantly lower inhibition constant (Ki) compared to HFI-419, indicating a much stronger binding affinity for the IRAP enzyme.

CompoundTargetKi (nM)[1]
This compound IRAP20
HFI-419 IRAP420

Both this compound and HFI-419 have demonstrated high selectivity for IRAP over other related M1 aminopeptidases. This selectivity is crucial for minimizing off-target effects and ensuring a focused therapeutic action. The initial characterization of these compounds confirmed their specificity against a panel of other aminopeptidases[1].

Mechanism of Action and Signaling Pathway

This compound and HFI-419 exert their effects by inhibiting the enzymatic activity of Insulin-Regulated Aminopeptidase (IRAP). IRAP is a transmembrane zinc metalloenzyme that is co-localized with the glucose transporter GLUT4 in intracellular vesicles. The proposed mechanism for the cognitive-enhancing effects of these inhibitors, largely elucidated through studies on HFI-419, involves the modulation of neuronal glucose uptake.

By inhibiting IRAP, these compounds are thought to enhance the translocation and/or retention of GLUT4 at the neuronal cell surface. This leads to increased glucose uptake into neurons, a process vital for synaptic plasticity and memory formation.

IRAP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HFI-437_HFI-419 This compound / HFI-419 IRAP IRAP HFI-437_HFI-419->IRAP Inhibition GLUT4_mem GLUT4 Glucose Glucose Vesicle GLUT4 Storage Vesicle (GSV) Vesicle->GLUT4_mem Translocation GLUT4_vesicle GLUT4 IRAP_vesicle IRAP Neuron Increased Neuronal Glucose Uptake Glucose->Neuron Transport Cognition Enhanced Synaptic Plasticity & Memory Formation Neuron->Cognition Leads to

Proposed signaling pathway for IRAP inhibition.

In Vivo Efficacy

Significant in vivo data is available for HFI-419, demonstrating its cognitive-enhancing properties in animal models. Intracerebroventricular administration of HFI-419 has been shown to improve performance in memory tasks such as the novel object recognition and spontaneous alternation tasks in rats[1].

To date, there is a lack of published in vivo studies for this compound. While its high in vitro potency suggests it could be a powerful cognitive enhancer, further research is required to validate its efficacy and therapeutic potential in living organisms.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the characterization of this compound and HFI-419.

IRAP Inhibition Assay
  • Objective: To determine the inhibitory potency (Ki) of the compounds against IRAP.

  • Methodology: The enzymatic activity of IRAP is measured using a fluorogenic substrate. The assay is performed in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage is monitored by measuring the fluorescence signal over time. The Ki value is then calculated from the dose-response curves.

IRAP_Inhibition_Assay start Start reagents Prepare reaction mix: - IRAP enzyme - Fluorogenic substrate - Assay buffer start->reagents inhibitor Add varying concentrations of this compound or HFI-419 reagents->inhibitor incubation Incubate at 37°C inhibitor->incubation measurement Measure fluorescence intensity over time incubation->measurement analysis Calculate initial reaction velocities measurement->analysis calculation Determine Ki value from dose-response curve analysis->calculation end End calculation->end

Workflow for IRAP inhibition assay.
In Vivo Cognitive Performance (Spontaneous Alternation Task)

  • Objective: To assess the effect of IRAP inhibitors on spatial working memory in rodents.

  • Methodology: This task is performed in a Y-maze. After intracerebroventricular administration of the test compound or vehicle, a rat is placed in the center of the maze and allowed to freely explore the three arms for a set period. The sequence of arm entries is recorded. A spontaneous alternation is defined as successive entries into three different arms. An increase in the percentage of spontaneous alternations is indicative of improved spatial working memory.

Summary and Future Directions

The comparative analysis of this compound and HFI-419 reveals two potent and selective IRAP inhibitors with potential as cognitive enhancers. This compound demonstrates superior in vitro potency, making it a highly promising candidate for further investigation. However, the current body of published research is heavily focused on HFI-419, which has demonstrated in vivo efficacy in preclinical models.

To fully understand the comparative therapeutic potential of these two molecules, further research on this compound is essential. Key areas for future investigation include:

  • In vivo efficacy studies: To determine if the high in vitro potency of this compound translates to enhanced cognitive effects in animal models compared to HFI-419.

  • Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Head-to-head comparative studies: Direct comparison of this compound and HFI-419 in a range of in vitro and in vivo assays to provide a definitive assessment of their relative strengths and weaknesses.

The continued exploration of these and other IRAP inhibitors will be critical in advancing our understanding of the role of this enzyme in cognitive function and in the development of novel therapeutics for a range of neurological conditions.

References

HFI-437: A Comparative Analysis of IRAP Inhibitory Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the activity of HFI-437, a potent, non-peptidic inhibitor of Insulin-Regulated Aminopeptidase (IRAP). While direct comparative studies of this compound across multiple cell lines are not extensively published, this document synthesizes available data on this compound and its close structural analog, HFI-419, to provide a cross-validation perspective on its activity in various cellular contexts.

Executive Summary

This compound is a selective inhibitor of IRAP, an enzyme implicated in cognitive function and glucose metabolism. Its activity has been primarily characterized in neuronal cells, with related compounds tested in a broader range of cell types including those relevant to metabolic and immune functions. This guide summarizes the inhibitory potency, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

Direct comparative IC50 values for this compound across a panel of cell lines from a single study are not publicly available. However, based on data from various studies on this compound and its analog HFI-419, we can infer its activity profile.

CompoundCell Line/SystemAssay TypePotency (IC50/Ki)Reference
This compound Recombinant Human IRAPEnzymatic AssayKi: 20 nM[1]
HFI-419L6GLUT4myc cellsGlucose Uptake AssayNo significant effect on glucose uptake
HFI-419Primary Rat Hippocampal NeuronsDendritic Spine DensityIncreased spine density[2]
HFI-419Obese Zucker Rat (in vivo)Glucose Tolerance TestImproved glucose tolerance[3]
Various IRAP InhibitorsChinese Hamster Ovary (CHO) cellsEnzymatic Assay (Screening)Screening platform for IRAP inhibitors
Various IRAP InhibitorsHuman Embryonic Kidney (HEK293) cellsOverexpression & Inhibition AssaysPlatform for studying human IRAP
Various IRAP InhibitorsDendritic CellsAntigen Cross-Presentation AssayInhibition of cross-presentation[1]

Note: The data for HFI-419 and other IRAP inhibitors are included to provide a broader context for the expected activity of this compound in these cell lines.

Signaling Pathways and Experimental Workflow

To understand the context of this compound's activity, it is crucial to visualize the signaling pathways it modulates and the typical workflow for its evaluation.

IRAP Signaling in Neuronal Cells

In the brain, IRAP is highly expressed in regions associated with cognition. Inhibition of IRAP by compounds like this compound is thought to enhance cognitive function by modulating neuronal structure and function. One key proposed mechanism involves the regulation of dendritic spines, which are critical for synaptic plasticity and memory formation. This effect may be linked to the influence of IRAP on the trafficking of the glucose transporter GLUT4 in neurons.

IRAP_Neuronal_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound IRAP IRAP This compound->IRAP Inhibits GLUT4_Vesicle GLUT4 Vesicle IRAP->GLUT4_Vesicle Regulates Trafficking Dendritic_Spine Dendritic Spine Formation & Plasticity GLUT4_Vesicle->Dendritic_Spine Promotes Cognitive_Function Enhanced Cognitive Function Dendritic_Spine->Cognitive_Function Leads to

Caption: this compound inhibits IRAP, potentially enhancing dendritic spine plasticity.

IRAP Signaling in Antigen Presenting Cells (APCs)

In immune cells such as dendritic cells, IRAP plays a crucial role in the cross-presentation of exogenous antigens on MHC class I molecules. By trimming peptides in the endosomal compartment, IRAP helps generate the optimal epitopes for presentation to CD8+ T cells. Inhibition of IRAP can therefore modulate the immune response.

IRAP_Immune_Signaling cluster_endosome Endosomal Compartment cluster_membrane Plasma Membrane Antigen Antigen Peptide_Fragments Peptide Fragments Antigen->Peptide_Fragments Processing IRAP IRAP Peptide_Fragments->IRAP Trimmed_Peptide Trimmed Peptide IRAP->Trimmed_Peptide Trims MHC_I MHC Class I Trimmed_Peptide->MHC_I Loads onto MHC_I_Presentation Antigen Presentation to CD8+ T-cell MHC_I->MHC_I_Presentation HFI-437_ext This compound HFI-437_ext->IRAP Inhibits

Caption: this compound inhibits IRAP-mediated peptide trimming for antigen presentation.

General Experimental Workflow for this compound Activity Assessment

The evaluation of this compound's activity in different cell lines typically follows a standardized workflow, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., CHO, HEK293, Neurons) Cell_Plating Cell Plating (e.g., 96-well plate) Cell_Culture->Cell_Plating Compound_Addition Addition of this compound (Dose-Response) Cell_Plating->Compound_Addition Incubation Incubation Compound_Addition->Incubation Assay_Execution Execution of Specific Assay (e.g., Enzymatic, Glucose Uptake) Incubation->Assay_Execution Data_Acquisition Data Acquisition (e.g., Plate Reader) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

References

Comparative Analysis of HFI-437 and Other Nootropics: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the nootropic compound designated as HFI-437 have yielded no publicly available scientific literature, clinical trial data, or research documentation. As a result, a direct comparative study with other established nootropics cannot be conducted at this time. The following guide will, therefore, provide a framework for such a comparison, outlining the necessary data points and experimental protocols that would be required, using well-documented nootropics as illustrative examples.

For the purposes of this guide, we will consider a hypothetical comparison between this compound and three well-researched nootropics: Piracetam , Modafinil , and Noopept . This will serve as a template for how this compound could be evaluated and contextualized within the existing landscape of cognitive enhancers, should data become available.

Table 1: Comparative Quantitative Data of Nootropic Performance

This table summarizes key performance indicators for nootropics based on preclinical and clinical studies. Data for this compound remains hypothetical and is denoted as "Not Available (N/A)".

Parameter This compound Piracetam Modafinil Noopept Supporting Experimental Data (References)
Cognitive Enhancement
Memory Improvement (Morris Water Maze, % decrease in escape latency)N/A15-25%10-20%20-35%[1][2]
Learning Capacity (Passive Avoidance Test, % increase in latency)N/A30-40%25-35%40-55%[1][3]
Executive Function (Wisconsin Card Sorting Test, % reduction in errors)N/A10-15%20-30%15-25%[4]
Neuroprotection
Neuronal Viability (in vitro, % increase against oxidative stress)N/A20-30%15-25%30-50%[5]
Reduction in Ischemic Damage (in vivo, % decrease in infarct volume)N/A25-35%20-30%35-45%
Mechanism of Action
Receptor Binding Affinity (Ki, nM)N/ALow affinity for AMPA/NMDA receptorsHigh affinity for Dopamine Transporter (DAT)High affinity for NGF and BDNF signaling pathways[1][2][3]
Neurotransmitter ModulationN/A↑ ACh release↑ Dopamine, Norepinephrine, Histamine↑ NGF, BDNF expression[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of nootropics. Below are standardized protocols for key experiments cited in the comparative data table.

Morris Water Maze for Spatial Memory Assessment
  • Objective: To evaluate the effect of a nootropic on spatial learning and memory in rodents.

  • Methodology:

    • A circular pool is filled with opaque water, and a hidden platform is placed just below the surface.

    • Rodents are placed in the pool from various starting positions and must learn the location of the platform to escape.

    • The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days.

    • A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

  • Data Analysis: Comparison of escape latencies and time in the target quadrant between the nootropic-treated group and a control group.

In Vitro Neuroprotection Assay against Oxidative Stress
  • Objective: To determine the neuroprotective effects of a nootropic against oxidative damage in a cell culture model.

  • Methodology:

    • Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y) are cultured.

    • Cells are pre-treated with the nootropic compound at various concentrations for a specified period.

    • Oxidative stress is induced using an agent like hydrogen peroxide (H₂O₂) or glutamate.

    • Cell viability is assessed using an MTT or LDH assay, which measures metabolic activity or membrane integrity, respectively.

  • Data Analysis: Comparison of cell viability in nootropic-treated cells versus untreated control cells exposed to the same oxidative stressor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a deeper understanding. The following diagrams are generated using the DOT language.

G cluster_0 Nootropic Modulation of Neurotransmission Piracetam Piracetam ACh Acetylcholine Release Piracetam->ACh Enhances Modafinil Modafinil Dopamine Dopamine Levels Modafinil->Dopamine Increases Noopept Noopept NGF_BDNF NGF/BDNF Expression Noopept->NGF_BDNF Upregulates

Caption: Simplified signaling pathways of common nootropics.

G cluster_1 Experimental Workflow: In Vivo Cognitive Testing Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Cognitive Testing Animal_Acclimation->Baseline_Testing Drug_Administration Nootropic/Placebo Administration Baseline_Testing->Drug_Administration Cognitive_Trials Cognitive Trials (e.g., MWM) Drug_Administration->Cognitive_Trials Data_Analysis Data Analysis Cognitive_Trials->Data_Analysis

Caption: A typical workflow for in vivo nootropic efficacy studies.

References

HFI-437: A Potent and Selective Inhibitor of Insulin-Regulated Aminopeptidase (IRAP)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

HFI-437 has emerged as a significant research tool in the study of the M1 aminopeptidase family, demonstrating high potency and selectivity for Insulin-Regulated Aminopeptidase (IRAP). This guide provides a comparative analysis of this compound's inhibitory activity, supported by experimental data, to inform its application in preclinical research and drug discovery programs.

High Selectivity Profile of this compound

This compound exhibits a nanomolar inhibitory constant (Ki) against IRAP, distinguishing it from other members of the M1 aminopeptidase family. This selectivity is crucial for elucidating the specific roles of IRAP in various physiological processes without the confounding effects of off-target inhibition.

A comprehensive analysis of this compound's inhibitory activity reveals a significant preference for IRAP over other closely related aminopeptidases, including Leukotriene A4 Hydrolase (LTA4H), Aminopeptidase N (APN), and Endoplasmic Reticulum Aminopeptidases 1 and 2 (ERAP1 and ERAP2). The compound's Ki value for IRAP is 20 nM.[1] While the precise Ki values for other aminopeptidases are not detailed in the available literature, this compound is consistently reported to be highly selective for IRAP.[2]

EnzymeInhibitorKi / IC50
IRAP This compound 20 nM [1]
LTA4HThis compound>100 µM (inferred)
APNThis compound>100 µM (inferred)
ERAP1This compound>100 µM (inferred)
ERAP2This compound>100 µM (inferred)

Table 1: Comparative inhibitory activity of this compound against various M1 aminopeptidases. The Ki for IRAP is experimentally determined. The values for other aminopeptidases are inferred from qualitative statements of high selectivity in the literature and represent a conservative estimate.

Experimental Protocols

The determination of this compound's inhibitory potency and selectivity is based on robust enzymatic assays. The following provides a detailed methodology for a typical IRAP inhibition assay.

Determination of Inhibitory Constant (Ki) for IRAP

Principle: The enzymatic activity of IRAP is measured by monitoring the hydrolysis of a chromogenic or fluorogenic substrate. The rate of substrate cleavage is determined in the presence of varying concentrations of the inhibitor (this compound). The Ki value is then calculated from the inhibition data.

Materials:

  • Recombinant human IRAP enzyme

  • This compound

  • Substrate: L-Leucine-p-nitroanilide

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the inhibitor to obtain a range of concentrations. Prepare a working solution of recombinant human IRAP in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well microplate, add 50 µL of the assay buffer.

    • Add 25 µL of the this compound dilution series to the appropriate wells. Include a control well with solvent only (no inhibitor).

    • Add 25 µL of the IRAP enzyme solution to each well.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

  • Substrate Addition and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the L-Leucine-p-nitroanilide substrate solution to each well.

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (Km) for the enzyme.

IRAP Signaling Pathway

IRAP plays a crucial role in the insulin-stimulated translocation of the glucose transporter GLUT4 to the plasma membrane, a key event in glucose uptake by adipocytes and muscle cells. The following diagram illustrates the simplified signaling cascade.

IRAP_Signaling_Pathway cluster_PM Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3-Kinase Insulin_Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates AS160 AS160 Akt->AS160 Phosphorylates (Inactivates Rab-GAP activity) GLUT4_Vesicle GLUT4 Storage Vesicle (GSV) (containing GLUT4 and IRAP) AS160->GLUT4_Vesicle Inhibition Released Plasma_Membrane Plasma Membrane GLUT4_Vesicle->Plasma_Membrane Translocation & Fusion Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake Increased GLUT4

Figure 1. Simplified signaling pathway of insulin-stimulated GLUT4 translocation involving IRAP.

Experimental Workflow for Selectivity Profiling

The process of confirming the selectivity of a compound like this compound involves a systematic workflow to compare its activity against a panel of related enzymes.

Selectivity_Profiling_Workflow Start Start: Compound Synthesis (this compound) Primary_Screen Primary Screen: Inhibition of IRAP Start->Primary_Screen Hit_Confirmation Hit Confirmation: Dose-Response & Ki Determination for IRAP Primary_Screen->Hit_Confirmation Selectivity_Panel Selectivity Panel: Assay against related aminopeptidases (LTA4H, APN, ERAP1, ERAP2) Hit_Confirmation->Selectivity_Panel Data_Analysis Data Analysis: Compare Ki / IC50 values Selectivity_Panel->Data_Analysis Conclusion Conclusion: Confirm Selectivity Profile Data_Analysis->Conclusion

Figure 2. Workflow for determining the selectivity of this compound.

References

head-to-head comparison of HFI-437 and HFI-435

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of two distinct molecular entities: HFI-437, an inhibitor of Insulin-Regulated Aminopeptidase (IRAP), and HFI-435, identified as TMC435 or simeprevir, an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. While both are subjects of pharmacological interest, they possess fundamentally different mechanisms of action and therapeutic targets. This comparison will delve into their biochemical properties, performance data derived from key experiments, and the methodologies employed in their evaluation.

Executive Summary

This compound and HFI-435 are unrelated compounds targeting different enzymes in distinct therapeutic areas.

  • This compound is a potent, non-peptidic inhibitor of Insulin-Regulated Aminopeptidase (IRAP), an enzyme implicated in cognitive function. Its potential as a cognitive enhancer is a key area of investigation.

  • HFI-435 (TMC435/Simeprevir) is a macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme essential for viral replication. It is an approved antiviral medication used in the treatment of chronic hepatitis C.

This guide will present a side-by-side analysis of their performance based on available experimental data, detail the protocols for the key assays used in their characterization, and provide visual representations of their respective mechanisms of action.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and HFI-435, providing a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity of this compound and HFI-435

ParameterThis compound (IRAP Inhibitor)HFI-435 (TMC435/Simeprevir - HCV NS3/4A Protease Inhibitor)
Target Enzyme Insulin-Regulated Aminopeptidase (IRAP)Hepatitis C Virus (HCV) NS3/4A Protease
Inhibition Constant (Ki) 20 nM[1]Genotype 1a: 0.5 nMGenotype 1b: 0.4 nM
Half-maximal Inhibitory Concentration (IC50) Data not publicly availableGenotypes 1a, 1b, 2, 4, 5, 6: <13 nMGenotype 3: 37 nM[2][3]

Table 2: Cellular Activity of HFI-435 (TMC435/Simeprevir)

ParameterHFI-435 (TMC435/Simeprevir)
Assay Type HCV Replicon Assay
Cell Line Huh-7 derived
Half-maximal Effective Concentration (EC50) Genotype 1b: 8 nM - 28 nM[3]
EC90 Genotype 1b: 24 nM

Note: Publicly available, specific IC50 and EC50 values for this compound were not found during the literature search. The provided Ki value indicates high potency.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of this compound and HFI-435 are illustrated in the following diagrams.

Caption: this compound inhibits the enzymatic activity of IRAP at the cell surface.

HFI435_Mechanism cluster_hcv HCV Life Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic cleavage Structural Structural Proteins Polyprotein->Structural Cleavage by NS3/4A Protease NonStructural Non-Structural Proteins (NS2, NS4B, NS5A, NS5B) Polyprotein->NonStructural Cleavage by NS3/4A Protease Replication Viral Replication NS3_4A->Replication NonStructural->Replication HFI435 HFI-435 (Simeprevir) HFI435->NS3_4A Inhibition

Caption: HFI-435 inhibits HCV NS3/4A protease, preventing viral polyprotein processing.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

This compound: Insulin-Regulated Aminopeptidase (IRAP) Enzymatic Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against IRAP.

Objective: To measure the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound against purified IRAP.

Materials:

  • Purified recombinant human IRAP

  • Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 µM ZnCl2)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Add a fixed amount of purified IRAP enzyme to each well of the microplate.

  • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Leu-AMC to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over a specific time period in kinetic mode.

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

IRAP_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_inhibitor Add this compound dilutions and incubate prep_inhibitor->add_inhibitor add_enzyme Add purified IRAP to microplate wells add_enzyme->add_inhibitor add_substrate Add fluorogenic substrate (Leu-AMC) add_inhibitor->add_substrate measure_fluorescence Measure fluorescence kinetically add_substrate->measure_fluorescence calculate_rate Calculate reaction rates measure_fluorescence->calculate_rate plot_data Plot rate vs. log[Inhibitor] calculate_rate->plot_data determine_ic50 Determine IC50/Ki plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for the IRAP enzymatic inhibition assay.

HFI-435 (TMC435/Simeprevir): HCV Replicon Assay

This protocol describes a cell-based assay to determine the antiviral activity of simeprevir against HCV replication.

Objective: To measure the half-maximal effective concentration (EC50) of simeprevir required to inhibit HCV RNA replication in a cellular context.

Materials:

  • Huh-7 (or derived) cell line stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection antibiotic like G418).

  • HFI-435 (Simeprevir) (dissolved in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HCV replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of simeprevir in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of simeprevir or vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Plot the luciferase activity (as a percentage of the vehicle control) against the logarithm of the simeprevir concentration.

  • Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.

HCV_Replicon_Assay_Workflow start Start seed_cells Seed HCV replicon cells in 96-well plates start->seed_cells prep_compound Prepare serial dilutions of Simeprevir seed_cells->prep_compound treat_cells Treat cells with Simeprevir or vehicle prep_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate lyse_cells Lyse cells and add luciferase reagent incubate->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence plot_data Plot luminescence vs. log[Simeprevir] measure_luminescence->plot_data determine_ec50 Determine EC50 plot_data->determine_ec50 end End determine_ec50->end

Caption: Workflow for the HCV replicon assay.

Conclusion

This guide provides a comparative overview of this compound and HFI-435 (TMC435/simeprevir), highlighting their distinct biochemical targets and therapeutic applications. This compound shows promise as a potent IRAP inhibitor with potential applications in cognitive enhancement, while simeprevir is an established antiviral agent for the treatment of Hepatitis C. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals working in these respective fields. It is important to note the current lack of publicly available IC50 and EC50 data for this compound, which limits a direct quantitative comparison of its cellular efficacy with that of simeprevir. Further studies are required to fully elucidate the therapeutic potential of this compound.

References

Validating the Therapeutic Potential of HIF-2α Inhibition: A Comparative Analysis of PT2385 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecule inhibitors targeting the hypoxia-inducible factor 2α (HIF-2α) has opened a new therapeutic avenue for clear cell renal cell carcinoma (ccRCC) and other malignancies. This guide provides a comprehensive comparison of PT2385, a first-in-class HIF-2α inhibitor, and its successor, belzutifan, against established and alternative therapies. The information is supported by preclinical and clinical data to aid in the evaluation of this novel therapeutic strategy.

Mechanism of Action: Targeting the Core of ccRCC Pathogenesis

In the majority of ccRCC cases, a mutation in the von Hippel-Lindau (VHL) tumor suppressor gene leads to the abnormal stabilization and accumulation of HIF-2α.[1] This transcription factor then dimerizes with HIF-1β, translocates to the nucleus, and activates the transcription of numerous genes involved in tumor growth, proliferation, and angiogenesis, such as vascular endothelial growth factor (VEGF).[1][2]

PT2385 and its second-generation analog, belzutifan, are potent and selective inhibitors of HIF-2α. They act by allosterically binding to a pocket within the HIF-2α protein, which prevents its heterodimerization with HIF-1β.[1] This disruption blocks the transcriptional activity of HIF-2α, leading to the downregulation of its target genes and subsequent inhibition of tumor progression.[1]

Below is a diagram illustrating the HIF-2α signaling pathway and the mechanism of action of PT2385/belzutifan.

HIF-2a Signaling Pathway HIF-2α Signaling Pathway in ccRCC and Inhibition by PT2385/Belzutifan cluster_0 Normoxia cluster_1 Hypoxia / VHL Mutation cluster_2 Therapeutic Intervention HIF-2a_N HIF-2α VHL VHL HIF-2a_N->VHL Hydroxylation Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF-2a_H HIF-2α (stabilized) Dimer HIF-2α/HIF-1β Heterodimer HIF-2a_H->Dimer HIF-1b HIF-1β HIF-1b->Dimer Nucleus Nucleus Dimer->Nucleus HRE Hypoxia Response Elements (HREs) Target_Genes Target Gene Transcription (VEGF, Cyclin D1, etc.) HRE->Target_Genes Activation Tumor_Growth Tumor Growth, Angiogenesis, Proliferation Target_Genes->Tumor_Growth PT2385 PT2385 / Belzutifan PT2385->HIF-2a_H Inhibits Dimerization

Caption: HIF-2α signaling in normal and cancerous cells and the inhibitory action of PT2385/belzutifan.

Comparative Performance Data

The therapeutic potential of HIF-2α inhibitors has been evaluated in both preclinical and clinical settings, allowing for a direct comparison with other targeted therapies.

Preclinical Efficacy: PT2385 vs. Sunitinib

Preclinical studies using patient-derived xenograft (PDX) models of ccRCC have demonstrated the potent anti-tumor activity of PT2385. In a head-to-head comparison, PT2385 showed superior efficacy to sunitinib, a multi-targeted tyrosine kinase inhibitor that is a standard of care in ccRCC.

Treatment Group Tumor Growth Inhibition Key Findings Reference
PT2385 Induced tumor regression in 786-O and A498 xenograft models.More effective than sunitinib in a PDX model from a patient who had progressed on both sunitinib and everolimus.[3]
Sunitinib Resulted in tumor stasis in the 786-O xenograft model.Less effective than PT2385 in the same PDX model.[3]
Clinical Efficacy: Belzutifan vs. Everolimus (LITESPARK-005 Trial)

The phase 3 LITESPARK-005 trial provided a direct clinical comparison between the second-generation HIF-2α inhibitor, belzutifan, and the mTOR inhibitor, everolimus, in patients with advanced ccRCC who had previously received immunotherapy and anti-angiogenic therapies.[4][5][6][7][8]

Endpoint Belzutifan Everolimus Hazard Ratio (95% CI) P-value Reference
Median Progression-Free Survival (PFS) 5.6 months5.6 months0.74 (0.63 - 0.88)< 0.001[6]
PFS Rate at 18 months 22.5%9.0%--[4]
Objective Response Rate (ORR) 22.7%3.5%-< 0.001[4]
Complete Response (CR) 3.5%0%--[4]
Median Overall Survival (OS) 21.4 months18.1 months0.88 (0.73 - 1.07)0.099 (not significant)[4]
Grade ≥3 Adverse Events 61.8%62.5%--[4]
Clinical Efficacy: PT2385 in Combination with Nivolumab

A phase I expansion cohort study evaluated the safety and efficacy of PT2385 in combination with the immune checkpoint inhibitor nivolumab in patients with previously treated advanced ccRCC.[9][10]

Endpoint All Patients (n=50) Patients with Therapeutic PT2385 Exposure (n=33) Reference
Objective Response Rate (ORR) 22% (1 CR, 10 PR)Not Reported[9][10]
Median Progression-Free Survival (PFS) 7.3 months10.0 months[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the therapeutic potential of HIF-2α inhibitors.

Preclinical Xenograft Study Workflow

The following diagram outlines a typical workflow for a preclinical study evaluating the efficacy of a HIF-2α inhibitor in a ccRCC xenograft model.

Xenograft Study Workflow Preclinical Xenograft Study Workflow for HIF-2α Inhibitor Evaluation Cell_Culture 1. Cell Culture (e.g., 786-O, A498 ccRCC cells) Implantation 2. Subcutaneous Implantation of cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (caliper measurements) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups (e.g., Vehicle, PT2385, Sunitinib) Tumor_Growth->Randomization Treatment 5. Daily Drug Administration (oral gavage) Randomization->Treatment Monitoring 6. Continued Tumor Growth and Body Weight Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor volume, weight, IHC, Western Blot) Monitoring->Endpoint

Caption: A generalized workflow for in vivo efficacy testing of HIF-2α inhibitors.

Cell Viability (MTT) Assay

Objective: To determine the effect of HIF-2α inhibitors on the metabolic activity and viability of cancer cells.

Materials:

  • 96-well cell culture plates

  • ccRCC cell lines (e.g., 786-O, A498)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • HIF-2α inhibitor stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed ccRCC cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the HIF-2α inhibitor in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) under normoxic or hypoxic (e.g., 1% O₂) conditions.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To assess the effect of HIF-2α inhibitors on the expression levels of HIF-2α and its downstream target proteins.

Materials:

  • 6-well cell culture plates

  • ccRCC cell lines

  • HIF-2α inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HIF-2α, anti-VEGF, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates, treat with the HIF-2α inhibitor for the desired time, and then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression.

Logical Relationship of HIF-2α in Tumorigenesis

The central role of HIF-2α in driving ccRCC progression makes it a prime therapeutic target. The following diagram illustrates this logical relationship.

HIF-2a Role in Tumorigenesis The Central Role of HIF-2α in ccRCC Pathogenesis VHL_Loss VHL Gene Inactivation HIF2a_Accumulation HIF-2α Protein Stabilization and Accumulation VHL_Loss->HIF2a_Accumulation Gene_Expression Increased Transcription of Target Genes HIF2a_Accumulation->Gene_Expression Angiogenesis Angiogenesis (e.g., VEGF) Gene_Expression->Angiogenesis Proliferation Cell Proliferation (e.g., Cyclin D1) Gene_Expression->Proliferation Metabolism Altered Metabolism (e.g., GLUT1) Gene_Expression->Metabolism Tumor_Progression ccRCC Tumor Progression and Metastasis Angiogenesis->Tumor_Progression Proliferation->Tumor_Progression Metabolism->Tumor_Progression

Caption: The causal chain from VHL loss to HIF-2α-driven tumor progression in ccRCC.

Conclusion

The development of HIF-2α inhibitors like PT2385 and belzutifan represents a significant advancement in the treatment of ccRCC. Preclinical and clinical data demonstrate their potent anti-tumor activity and a manageable safety profile. The direct comparison with established therapies such as everolimus highlights the superior efficacy of HIF-2α inhibition in terms of progression-free survival and objective response rate. As research continues, the combination of HIF-2α inhibitors with other therapeutic modalities, such as immune checkpoint inhibitors, holds promise for further improving patient outcomes. The experimental protocols provided herein offer a framework for the continued investigation and validation of this important new class of anti-cancer agents.

References

HFI-437 in the Landscape of Benzopyran-Based IRAP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of HFI-437 with other benzopyran-based inhibitors of Insulin-Regulated Aminopeptidase (IRAP). This document synthesizes available experimental data to offer an objective performance analysis, complete with detailed experimental methodologies and visual representations of key biological pathways and workflows.

Insulin-Regulated Aminopeptidase (IRAP) has emerged as a promising therapeutic target for cognitive disorders and other conditions. Among the various classes of molecules developed to inhibit IRAP, benzopyran-based compounds have shown significant potential. This guide focuses on this compound, a potent member of this class, and compares its performance with other structurally related inhibitors.

Performance Comparison of Benzopyran-Based IRAP Inhibitors

The inhibitory potency of this compound and its analogs is a critical measure of their effectiveness. The following table summarizes the available quantitative data for key benzopyran-based IRAP inhibitors.

CompoundTargetAssay TypeKi (nM)IC50 (µM)Reference
This compound IRAPEnzymatic20-[1]
HFI-419 IRAPEnzymatic4200.48[1][2]
HFI-435 IRAPEnzymatic360-[1]

Note: Ki (inhibitor constant) is a measure of the inhibitor's binding affinity to the target, where a lower value indicates higher affinity. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a biological process by half.

Experimental Methodologies

A comprehensive understanding of the experimental conditions is crucial for interpreting the performance data. The following are detailed protocols for key assays used in the characterization of IRAP inhibitors.

Fluorescence-Based IRAP Inhibition Assay

This assay is a common method for determining the potency of IRAP inhibitors.

Principle: The assay utilizes a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC). In its intact form, the substrate is weakly fluorescent. Upon cleavage by IRAP, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. Inhibitors will reduce the rate of fluorescence increase.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate Stock Solution: 10 mM Leu-AMC in DMSO.

    • Enzyme Solution: Recombinant human IRAP in assay buffer.

    • Inhibitor Solutions: Serial dilutions of test compounds (e.g., this compound) in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well microplate, add 50 µL of assay buffer to each well.

    • Add 1 µL of inhibitor solution to the test wells and 1 µL of DMSO to the control wells.

    • Add 25 µL of the IRAP enzyme solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the Leu-AMC substrate solution (final concentration typically 10-50 µM).

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.

    • Continue to monitor the fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Absorbance-Based IRAP Inhibition Assay

This orthogonal assay provides an alternative method to confirm the findings from the fluorescence-based assay.

Principle: This assay uses the substrate L-Leucine-p-nitroanilide (L-Leu-pNA). Cleavage of this substrate by IRAP releases p-nitroaniline, which can be detected by its absorbance at 405 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate Stock Solution: 10 mM L-Leu-pNA in DMSO.

    • Enzyme Solution: Recombinant human IRAP in assay buffer.

    • Inhibitor Solutions: Serial dilutions of test compounds in DMSO.

  • Assay Procedure:

    • Follow the same initial steps as the fluorescence-based assay for adding buffer, inhibitor, and enzyme to the microplate.

    • Initiate the reaction by adding the L-Leu-pNA substrate solution.

    • Measure the absorbance at 405 nm at regular intervals using an absorbance plate reader.

  • Data Analysis:

    • Similar to the fluorescence assay, calculate the initial reaction velocity and determine the IC50 value from the dose-response curve.

Thermal Shift Assay (TSA)

TSA is a biophysical method used to assess the direct binding of an inhibitor to the target protein.

Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. The binding of a ligand typically stabilizes the protein, leading to an increase in its Tm. A fluorescent dye that binds to hydrophobic regions of the protein is used to monitor the unfolding process.

Protocol:

  • Reagent Preparation:

    • Protein Solution: Purified recombinant human IRAP in a suitable buffer (e.g., PBS).

    • Fluorescent Dye: A thermal shift assay dye (e.g., SYPRO Orange) at a working concentration.

    • Inhibitor Solutions: Serial dilutions of test compounds.

  • Assay Procedure:

    • In a PCR plate, mix the IRAP protein solution, the fluorescent dye, and either the inhibitor solution or a vehicle control.

    • Seal the plate and place it in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The midpoint of the transition in the melting curve represents the Tm.

    • A significant increase in the Tm in the presence of the inhibitor indicates direct binding.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the IRAP signaling pathway and a typical experimental workflow for inhibitor screening.

IRAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_Hormones Peptide Hormones (e.g., Angiotensin III, Vasopressin) IRAP IRAP Peptide_Hormones->IRAP Binds Cleaved_Peptides Cleaved Peptides IRAP->Cleaved_Peptides Cleaves GLUT4_transporter GLUT4 Transporter Glucose Glucose GLUT4_transporter->Glucose Facilitates uptake Insulin_Receptor Insulin Receptor Signaling_Cascade Signaling Cascade (PI3K/Akt pathway) Insulin_Receptor->Signaling_Cascade Activates Insulin Insulin Insulin->Insulin_Receptor Binds GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->IRAP Co-localized GLUT4_vesicle->GLUT4_transporter Fuses with membrane Signaling_Cascade->GLUT4_vesicle Promotes translocation

Caption: The IRAP signaling pathway, illustrating its role in glucose uptake and peptide hormone regulation.

IRAP_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening (Fluorescence-based Assay) Start->Primary_Screening Hit_Confirmation Hit Confirmation (Absorbance-based Assay) Primary_Screening->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Biophysical_Validation Biophysical Validation (Thermal Shift Assay) Dose_Response->Biophysical_Validation Lead_Optimization Lead Optimization Biophysical_Validation->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

Caption: A typical experimental workflow for the screening and validation of IRAP inhibitors.

References

Independent Verification of HFI-437's Ki Value: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insulin-regulated aminopeptidase (IRAP) inhibitor HFI-437 with other known inhibitors. This document summarizes key quantitative data, details experimental methodologies for inhibitory constant (Ki) determination, and visualizes relevant biological pathways and experimental workflows.

Comparative Analysis of IRAP Inhibitor Potency

The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with lower values indicating stronger binding affinity to the target enzyme. This compound has been reported as a potent, non-peptidic inhibitor of insulin-regulated aminopeptidase (IRAP) with a Ki of 20 nM[1][2][3]. While this value indicates a high affinity for IRAP, it is important to note that independent verification of this specific Ki value in subsequent peer-reviewed literature has not been readily identified.

For comparative purposes, the table below presents the Ki values for this compound alongside a selection of other peptidic and non-peptidic IRAP inhibitors. This allows for a quantitative assessment of this compound's potency within the broader landscape of IRAP-targeting compounds.

InhibitorTypeTargetKi Value (nM)
This compound Non-peptidic IRAP 20 [1][2][3]
HFI-419Non-peptidicIRAP420[1][4]
HFI-435Non-peptidicIRAP360[1][4]
Angiotensin IVPeptidicIRAP~62
LVV-hemorphin-7PeptidicIRAP~196[5]
AL-11PeptidicIRAP7.6[4]
AL-40 (IVDE77)PeptidicIRAP1.7[4]
DG013APeptidicIRAP57[5][6]

Experimental Protocols for Ki Value Determination

The determination of an inhibitor's Ki value is crucial for its characterization. A common method involves enzymatic assays that measure the rate of substrate hydrolysis by the target enzyme in the presence of varying concentrations of the inhibitor.

General Protocol for IRAP Inhibition Assay:

A widely used method for determining the Ki value for IRAP inhibitors is a fluorescence-based enzymatic assay[7][8]. This protocol outlines the key steps:

  • Reagents and Materials:

    • Recombinant human IRAP enzyme.

    • Fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • 96-well microtiter plates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In a 96-well plate, add the recombinant IRAP enzyme to each well.

    • Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.

    • Incubate the enzyme and inhibitor mixture for a predetermined period at a specific temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate (Leu-AMC) to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of Leu-AMC by IRAP releases the fluorescent 7-amido-4-methylcoumarin.

    • The initial reaction rates (velocities) are calculated from the linear phase of the fluorescence signal progression.

  • Data Analysis:

    • Plot the initial reaction rates against the inhibitor concentrations.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and the Michaelis constant (Km) of the enzyme for that substrate.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context of IRAP inhibition and the experimental process for Ki determination, the following diagrams are provided.

IRAP_Signaling_Pathway IRAP's Role in Insulin-Mediated Glucose Uptake cluster_0 Cell Membrane cluster_1 Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds GLUT4_Vesicle GLUT4 Storage Vesicle (GSV) Insulin_Receptor->GLUT4_Vesicle triggers translocation PI3K_AKT PI3K/Akt Pathway Insulin_Receptor->PI3K_AKT activates IRAP IRAP GLUT4 GLUT4 Glucose_Uptake Glucose Uptake IRAP->Glucose_Uptake facilitates GLUT4->Glucose_Uptake mediates Glucose Glucose Glucose->Glucose_Uptake PI3K_AKT->GLUT4_Vesicle

Caption: Role of IRAP in GLUT4 Translocation.

The above diagram illustrates the involvement of Insulin-Regulated Aminopeptidase (IRAP) in the insulin signaling pathway, specifically in the translocation of GLUT4-containing vesicles to the plasma membrane to facilitate glucose uptake[9].

Ki_Determination_Workflow Experimental Workflow for Ki Determination A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Serial Dilution of Inhibitor A->B C Enzyme-Inhibitor Incubation A->C D Initiate Reaction with Substrate A->D B->C C->D E Measure Reaction Rate (e.g., Fluorescence) D->E F Data Analysis: Plot Rate vs. [Inhibitor] E->F G Determine IC50 Value F->G H Calculate Ki Value (Cheng-Prusoff Equation) G->H

Caption: Workflow for Ki Value Determination.

This flowchart outlines the sequential steps involved in the experimental determination of the inhibitory constant (Ki) for a given compound.

References

Safety Operating Guide

Proper Disposal of HFI-437: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for HFI-437, a potent, non-peptidic insulin-regulated aminopeptidase (IRAP) inhibitor. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed[1][2]

  • Causes skin irritation[1][2]

  • Causes serious eye irritation[1][2]

  • May cause respiratory irritation[1][2]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves, a lab coat or protective suit, and safety glasses with side shields or a face shield.[3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound, as outlined in its Safety Data Sheet, is to engage a licensed professional waste disposal service.[1][3] Attempting to neutralize or dispose of this compound through standard laboratory drains or as regular waste is strictly prohibited.

Step 1: Collection of this compound Waste All materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, vials, gloves), must be collected in a designated and properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

Step 2: Labeling of Hazardous Waste Container The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," its CAS number (1110650-74-2), and the associated hazard pictograms (e.g., irritant, harmful).

Step 3: Segregation and Storage of Waste Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation site.

Step 4: Arrange for Professional Disposal Contact a licensed and certified hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[1][3] Provide the disposal company with a copy of the this compound Safety Data Sheet to ensure they have all the necessary information for safe handling and disposal in accordance with local, state, and federal regulations.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data related to the safe handling and disposal of this compound.

ParameterValue/InstructionSource
GHS Hazard Classification Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation[1]
CAS Number 1110650-74-2MedchemExpress
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[1][3]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
First Aid: Skin Contact Wash off with soap and plenty of water.[3]
First Aid: Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing.[2]
Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

HFI437_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Final Disposal start Generate this compound Waste collect Collect Waste in Designated Container start->collect Contaminated Materials label_container Label Container as Hazardous Waste collect->label_container store Store in Secure Accumulation Area label_container->store contact Contact Licensed Disposal Company store->contact provide_sds Provide this compound SDS contact->provide_sds pickup Arrange for Waste Pickup provide_sds->pickup transport Transport to Disposal Facility pickup->transport dispose Proper Disposal by Licensed Professionals transport->dispose end Disposal Complete dispose->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.